(Z)-PUGNAc
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H19N3O7 |
|---|---|
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
[(Z)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14- |
Clave InChI |
PBLNJFVQMUMOJY-JXAWBTAJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(Z)-PUGNAc's Mechanism of Action on O-GlcNAcase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA). O-GlcNAcylation is a dynamic post-translational modification crucial for regulating a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, including diabetes, neurodegeneration, and cancer.[1][2][3] Understanding the precise mechanism by which inhibitors like this compound modulate OGA activity is paramount for the development of targeted therapeutics. This document provides a comprehensive overview of the binding kinetics, structural interactions, and experimental methodologies used to characterize this important inhibitor.
Executive Summary
This compound, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a well-established and widely utilized inhibitor of O-GlcNAcase. Its mechanism of action is primarily attributed to its role as a competitive inhibitor that mimics the transition state of the O-GlcNAc substrate during enzymatic hydrolysis.[4][5] The specific (Z)-stereochemistry of the oxime moiety is critical for its high potency.[6][7] By binding tightly to the active site of OGA, this compound effectively blocks the removal of O-GlcNAc from proteins, leading to an accumulation of O-GlcNAcylated proteins within the cell.[8] This guide will delve into the quantitative aspects of its inhibitory action, the structural basis for its binding, and the experimental protocols to study its effects.
Quantitative Inhibition Data
The inhibitory potency of this compound against O-GlcNAcase has been quantified in numerous studies. The following table summarizes key kinetic parameters, providing a comparative overview of its efficacy.
| Parameter | Value | Enzyme Source | Comments | Reference |
| Ki | 70 nM | Human OGA | Competitive inhibition | [9] |
| Ki | 46 nM | O-GlcNAcase | [10][11] | |
| Ki | 36 nM | β-hexosaminidase | Shows cross-reactivity with other hexosaminidases. | [10][11] |
| Ki | 5.4 nM | Clostridium perfringens NagJ (hOGA homolog) | Transition state mimic | [5] |
Mechanism of Action: Structural and Kinetic Insights
The inhibitory action of this compound on O-GlcNAcase is a result of its ability to act as a transition-state analogue. The catalytic mechanism of OGA involves substrate-assisted catalysis, where the 2-acetamido group of the GlcNAc substrate participates in the formation of a bicyclic oxazoline (B21484) intermediate.[4][12]
Transition State Mimicry
This compound is thought to mimic this high-energy oxazoline intermediate. The sp2-hybridized carbon of the oxime in this compound resembles the planar oxocarbenium ion-like character of the transition state.[4] This mimicry allows for tight binding within the OGA active site. Structural studies of a bacterial homolog of human OGA in complex with PUGNAc have revealed that the GlcNAc sugar moiety binds deep within a pocket on the enzyme surface. The phenylcarbamate group extends towards the solvent.
Importance of the (Z)-Oxime Stereochemistry
The stereochemistry of the oxime is crucial for the inhibitory activity of PUGNAc. The (Z)-isomer is a significantly more potent inhibitor of O-GlcNAcase than the (E)-isomer.[6][7] This stereoselectivity arises from the specific geometry of the OGA active site, which can accommodate the (Z)-configuration, allowing for optimal interactions with key active site residues.[9]
Signaling Pathway Modulation
By inhibiting OGA, this compound leads to an increase in the overall levels of protein O-GlcNAcylation in cells.[9][8] This perturbation affects numerous signaling pathways that are regulated by the dynamic interplay between O-GlcNAcylation and phosphorylation.[13]
Experimental Protocols
In Vitro O-GlcNAcase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of this compound on O-GlcNAcase in vitro using a chromogenic substrate.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as substrate
-
Assay buffer: 50 mM Sodium Cacodylate, pH 6.5
-
Stop solution: 0.5 M Sodium Carbonate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of hOGA to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate pNP-GlcNAc to each well.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution. The stop solution will also develop the color of the p-nitrophenol product.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can then be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Cellular O-GlcNAcylation Level Assessment
This protocol outlines the steps to assess the effect of this compound on total protein O-GlcNAcylation levels in cultured cells using Western blotting.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., Thiamet-G)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specific duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in O-GlcNAcylation.
Conclusion
This compound is a powerful tool for studying the functional roles of O-GlcNAcylation. Its mechanism as a potent, competitive, and transition-state mimicking inhibitor of O-GlcNAcase is well-characterized. The critical dependence on the (Z)-oxime stereoisomer for its activity highlights the specificity of the enzyme-inhibitor interaction. While effective, its off-target effects on other hexosaminidases should be considered when interpreting experimental results.[2][12] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to inform the design of next-generation, more selective OGA inhibitors.
References
- 1. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 10. rndsystems.com [rndsystems.com]
- 11. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. O-GlcNAc - Wikipedia [en.wikipedia.org]
The Biochemical Function of (Z)-PUGNAc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Z)-PUGNAc, or (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent and widely utilized biochemical tool for studying the intricate roles of O-GlcNAcylation, a dynamic post-translational modification crucial to a myriad of cellular processes. This technical guide provides an in-depth overview of the biochemical function of this compound, its mechanism of action, and its impact on key signaling pathways. Quantitative data are presented for comparative analysis, and detailed experimental methodologies are provided for key applications. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its cellular effects.
Core Biochemical Function: Inhibition of O-GlcNAcase
The primary biochemical function of this compound is the potent and competitive inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] The "Z" isomeric form of PUGNAc is vastly more potent as an inhibitor of OGA than its "E" counterpart.[3][4] By inhibiting OGA, this compound effectively increases the overall levels of protein O-GlcNAcylation within cells, making it an invaluable tool for elucidating the functional consequences of this modification.[1][2]
This compound also exhibits inhibitory activity against lysosomal β-hexosaminidases (HexA and HexB), which are involved in the degradation of glycans.[5][6] This off-target activity should be considered when interpreting experimental results.[7]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary targets has been quantified in several studies. The following table summarizes key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Enzyme Target | Inhibitor | Ki (nM) | IC50 (nM) | Organism/Cell Line | Reference |
| O-GlcNAcase (OGA) | This compound | 46 | 46 | Human | [5][6] |
| β-Hexosaminidase | This compound | 36 | 6 | - | [5][6] |
| Hexosaminidase A/B | This compound | - | 25, 35 | - | [8] |
Impact on Cellular Signaling Pathways
By elevating global O-GlcNAcylation, this compound serves as a powerful modulator of numerous signaling pathways. The interplay between O-GlcNAcylation and another key post-translational modification, phosphorylation, is a central theme in its mechanism of action.
The Insulin (B600854) Signaling Pathway
This compound has been extensively shown to induce insulin resistance in various cell types, including adipocytes and skeletal muscle.[9][10][11] This effect is primarily attributed to the increased O-GlcNAcylation of key proteins within the insulin signaling cascade.
-
IRS-1 and Akt2 O-GlcNAcylation: Treatment with this compound increases the O-GlcNAcylation of Insulin Receptor Substrate 1 (IRS-1) and Akt2.[10][12]
-
Inhibition of Phosphorylation: This increased O-GlcNAcylation is accompanied by a reduction in the insulin-stimulated phosphorylation of IRS-1 and Akt2.[10][12]
-
Downstream Effects: The impaired phosphorylation of Akt leads to reduced downstream signaling, including decreased GLUT4 translocation to the plasma membrane and subsequently, reduced glucose uptake.[10][13]
References
- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of Tau Protein by CDK2/cyclin A and GSK3β Recombinant Kinases: Analysis of Phosphorylation Patterns by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocols for Monitoring the Development of Tau Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PugNAc, hexosaminidase A and B inhibitor (CAS 132489-69-1) | Abcam [abcam.com]
- 9. innoprot.com [innoprot.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (Z)-PUGNAc in Elevating O-GlcNAcylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), and its critical role in increasing the post-translational modification O-GlcNAcylation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its application, and visualizes its impact on key cellular signaling pathways.
Introduction to O-GlcNAcylation and this compound
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. O-GlcNAcylation is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and protein stability.
This compound (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a well-established and potent inhibitor of O-GlcNAcase.[1][2] By inhibiting OGA, this compound prevents the removal of O-GlcNAc from proteins, leading to a global increase in O-GlcNAcylation levels.[2][3] It is a valuable research tool for studying the functional consequences of elevated O-GlcNAcylation. The Z-linked isomer of PUGNAc is significantly more potent than its E-linked counterpart.[4][5]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of O-GlcNAcase.[6] Its structure mimics the transition state of the substrate during catalysis, allowing it to bind with high affinity to the active site of the enzyme.[6] This binding event blocks the access of O-GlcNAcylated protein substrates to the catalytic machinery of OGA, thereby preventing the hydrolysis of the O-GlcNAc moiety. The sustained inhibition of OGA by this compound leads to the accumulation of O-GlcNAcylated proteins within the cell.
Quantitative Data on this compound Efficacy and Specificity
The potency and in-cell efficacy of this compound have been characterized across various studies. The following tables summarize key quantitative data.
| Parameter | Value | Enzyme Source | Notes |
| Ki | 46 nM | O-GlcNAcase | This compound is a potent inhibitor of O-GlcNAcase.[4][7] |
| Ki | 36 nM | β-hexosaminidase | This compound also exhibits inhibitory activity against lysosomal β-hexosaminidase.[4][7] |
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on O-GlcNAcylation |
| HT29 | Not Specified | Not Specified | ~2-fold increase in O-GlcNAc levels.[4][7] |
| HeLa | Not Specified | Not Specified | Amplifies the incorporation of O-GlcNAc on proteins.[1] |
| HEK | Not Specified | Not Specified | Amplifies the incorporation of O-GlcNAc on proteins.[1] |
| 3T3-L1 Adipocytes | 100 µM | Not Specified | Elevated O-GlcNAc levels.[3] |
| Rat Primary Adipocytes | 100 µM | 12 hours | Increased O-GlcNAc modification on proteins.[8] |
| Rat Epitrochlearis Muscles | 100 µM | 19 hours | Marked increase in O-GlcNAcylation of multiple proteins.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study O-GlcNAcylation.
In Vitro O-GlcNAcase Activity Assay
This assay measures the enzymatic activity of O-GlcNAcase in the presence and absence of inhibitors like this compound, using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
Materials:
-
pNP-O-GlcNAc (substrate)
-
Sodium cacodylate buffer (e.g., 50 mM, pH 6.5)
-
Purified or recombinant O-GlcNAcase
-
This compound or other inhibitors
-
Sodium carbonate (stop solution, e.g., 500 mM)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of pNP-O-GlcNAc in an appropriate solvent (e.g., water or DMSO).
-
Prepare a range of concentrations of this compound in the assay buffer.
-
Prepare the O-GlcNAcase enzyme solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Sodium cacodylate buffer
-
This compound solution at various concentrations (or vehicle control)
-
O-GlcNAcase enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the pNP-O-GlcNAc substrate to each well to start the reaction. The final reaction volume is typically 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction:
-
Stop the reaction by adding 900 µL of 500 mM sodium carbonate to each well. This will also develop the color of the product.
-
-
Detection:
-
Measure the absorbance of the cleaved p-nitrophenol (pNP) at 400-405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of O-GlcNAcase activity for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of O-GlcNAcylation in this compound Treated Cells
This protocol details the steps to detect changes in total protein O-GlcNAcylation levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM this compound)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (e.g., 50-100 µM) or vehicle control for a specified duration (e.g., 12-24 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (supplemented with inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative changes in O-GlcNAcylation levels between control and this compound-treated samples. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the core concepts of O-GlcNAc cycling and the effect of this compound on the insulin (B600854) signaling pathway.
Caption: O-GlcNAc Cycling and this compound Inhibition.
Caption: Impact of this compound on Insulin Signaling.
Signaling Pathways Modulated by this compound-Induced O-GlcNAcylation
The elevation of O-GlcNAcylation by this compound has been shown to impact numerous signaling pathways, with the insulin signaling cascade being one of the most extensively studied.
Insulin Signaling and Insulin Resistance
Increased O-GlcNAcylation, induced by this compound, has been linked to the development of insulin resistance.[3][9] Studies in various cell types, including adipocytes and skeletal muscle, have demonstrated that elevated O-GlcNAc levels can impair insulin-stimulated glucose uptake.[8][9] This is thought to occur through the O-GlcNAcylation of key components of the insulin signaling pathway, such as the Insulin Receptor Substrate (IRS) proteins and Akt (also known as Protein Kinase B).[8] O-GlcNAcylation of these proteins can interfere with their phosphorylation, a critical step in the propagation of the insulin signal, thereby attenuating the downstream effects, including the translocation of GLUT4 to the cell membrane.[3][8]
Neurodegenerative Diseases
O-GlcNAcylation is abundant in the brain and has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease. Dysregulation of O-GlcNAc cycling is associated with the misfolding and aggregation of proteins that are hallmarks of these conditions. The use of OGA inhibitors like this compound to increase O-GlcNAcylation is being explored as a potential therapeutic strategy in this context.
Conclusion
This compound is an invaluable tool for researchers studying the multifaceted roles of O-GlcNAcylation. Its potent and specific inhibition of OGA allows for the controlled elevation of O-GlcNAc levels, enabling the elucidation of the downstream consequences of this modification on cellular physiology and pathology. The provided data and protocols serve as a comprehensive resource for the effective application of this compound in a research setting. It is important to consider its off-target effects on enzymes like β-hexosaminidase when interpreting experimental results. Further research into more selective OGA inhibitors continues to refine our understanding of the specific roles of O-GlcNAcylation.
References
- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. [In vitro enzyme assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase)]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. protocols.io [protocols.io]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Z)-PUGNAc: A Technical Guide to its Application in Modulating Cellular Protein O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), and its application in studying cellular protein O-GlcNAcylation. O-GlcNAcylation is a dynamic post-translational modification implicated in a myriad of cellular processes, and its dysregulation is associated with various diseases. This compound serves as a critical tool for artificially elevating global O-GlcNAc levels, thereby enabling the investigation of its functional roles. This document details the mechanism of action of this compound, presents quantitative data on its effects in various cell systems, provides comprehensive experimental protocols for its use, and illustrates key biological pathways and workflows using detailed diagrams.
Introduction to this compound and O-GlcNAcylation
O-GlcNAcylation is a reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is dynamically regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[1] The interplay between OGT and OGA maintains a balanced O-GlcNAc homeostasis that is crucial for cellular function.
This compound (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent and widely used inhibitor of OGA.[3][4][5] Its Z-isomer is substantially more potent than the E-isomer in inhibiting OGA.[6] By inhibiting OGA, this compound treatment leads to a global increase in cellular protein O-GlcNAcylation, making it an invaluable pharmacological tool to probe the functional consequences of elevated O-GlcNAc levels.[2][7] However, it is important to note that this compound can exhibit off-target effects by inhibiting lysosomal hexosaminidases, which has led to the development of more selective OGA inhibitors.[8][9][10]
Mechanism of Action
This compound acts as a competitive inhibitor of O-GlcNAcase. It mimics the transition state of the O-GlcNAc substrate, binding to the active site of OGA and preventing it from hydrolyzing O-GlcNAc moieties from proteins. This inhibition leads to the accumulation of O-GlcNAcylated proteins within the cell.
Quantitative Data on this compound's Effects
The efficacy of this compound in increasing O-GlcNAcylation varies depending on the cell type, concentration, and duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: Dose-Response of this compound on O-GlcNAcylation
| Cell Line | Concentration | Treatment Time | Fold Increase in O-GlcNAc | Reference |
| 3T3-L1 Adipocytes | EC50 ~3 µM | 24 h | Not specified | [11] |
| H1299 | 100 µM | 48 h | ~2.2-fold | [12] |
| Rat Primary Adipocytes | 100 µM | 12 h | Significant increase | [5] |
| Rat Epitrochlearis Muscles | 100 µM | 19 h | Marked increase | [3] |
Table 2: Time-Course of this compound's Effect on O-GlcNAcylation
| Cell Line | Concentration | Treatment Time | Fold Increase in O-GlcNAc | Reference |
| 3T3-L1 Adipocytes | 100 µM | 1 h | Dramatic increase | [11] |
| 3T3-L1 Adipocytes | 100 µM | 24 h | Maximal increase | [11] |
| HepG2 | 50 µM | 6 h | 2.1-fold | [13] |
Experimental Protocols
General Guidelines for this compound Treatment
This compound is typically dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cellular stress.
-
Working Concentrations: 10 µM to 100 µM are commonly used.
-
Incubation Times: 4 to 24 hours are typical, but the optimal time should be determined empirically for each cell type and experimental goal.
Protocol for Western Blot Analysis of Global O-GlcNAcylation
This protocol outlines the steps to assess the overall change in protein O-GlcNAcylation following this compound treatment.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an OGA inhibitor (e.g., 50 µM Thiamet-G, a more specific OGA inhibitor, can be used in the lysis buffer to preserve O-GlcNAc modifications during sample processing).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize O-GlcNAc signal to a loading control like β-actin or GAPDH.
-
Protocol for Immunoprecipitation of O-GlcNAcylated Proteins
This protocol allows for the enrichment of O-GlcNAcylated proteins for subsequent identification or analysis.
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and OGA inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-O-GlcNAc antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting with antibodies against specific proteins of interest or by mass spectrometry for proteome-wide identification.
Visualizations: Signaling Pathways and Workflows
O-GlcNAc Cycling and this compound Inhibition
The following diagram illustrates the dynamic cycling of O-GlcNAc on proteins and the inhibitory effect of this compound.
Experimental Workflow for Assessing O-GlcNAcylation
This diagram outlines the key steps in an experiment designed to evaluate the effect of this compound on protein O-GlcNAcylation.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective inhibitor Gal-PUGNAc of human lysosomal beta-hexosaminidases modulates levels of the ganglioside GM2 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Initial studies on (Z)-PUGNAc in neurodegenerative disease models
An In-depth Technical Guide to the Initial Studies of (Z)-PUGNAc in Neurodegenerative Disease Models
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. A common pathological hallmark of many of these disorders is the intracellular accumulation of misfolded and aggregated proteins, including tau and α-synuclein.[1][2] Post-translational modifications (PTMs) of these proteins play a critical role in their function and propensity to aggregate. One such PTM, O-linked β-N-acetylglucosaminylation (O-GlcNAcylation), is a dynamic nutrient-sensitive modification that occurs on serine and threonine residues of nuclear and cytoplasmic proteins.[3] The levels of O-GlcNAc are regulated by the balanced action of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[3]
Initial research has identified a reciprocal relationship between O-GlcNAcylation and phosphorylation on many proteins, including tau.[4] This has led to the hypothesis that increasing O-GlcNAcylation by inhibiting OGA could be a viable therapeutic strategy to reduce the hyperphosphorylation that drives protein aggregation in certain neurodegenerative diseases.[2] this compound (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) was one of the first potent, cell-permeable inhibitors of OGA used to probe this hypothesis in disease models. This technical guide summarizes the foundational studies of this compound, focusing on its mechanism, quantitative effects in preclinical models, and the experimental protocols used to generate these findings.
Mechanism of Action: OGA Inhibition
This compound acts as an inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. By blocking OGA, this compound treatment leads to a global increase in the levels of protein O-GlcNAcylation within cells. This fundamental mechanism underlies its effects observed in various neurodegenerative disease models. However, a critical characteristic of PUGNAc is its non-selectivity; it also inhibits other glycoside hydrolases, notably the lysosomal β-hexosaminidases (HexA and HexB), which can lead to off-target effects.
Caption: The O-GlcNAc cycle and the inhibitory action of this compound on OGA.
Quantitative Data from Preclinical Studies
Initial studies with PUGNAc provided critical proof-of-concept data, demonstrating that pharmacological inhibition of OGA could modulate the pathology-associated PTMs in neurodegenerative disease models.
Table 1: Inhibitory Activity of PUGNAc
| Enzyme | IC₅₀ (nM) | Organism | Notes |
| O-GlcNAcase (OGA) | ~50 | Human/Rat | Potent inhibitor of the target enzyme. |
| β-Hexosaminidase A (HexA) | 490 | Human | Demonstrates significant off-target activity.[1] |
| β-Hexosaminidase B (HexB) | 31 | Human | Demonstrates significant off-target activity.[1] |
Table 2: Effect of PUGNAc on Tau Phosphorylation in Rat Brain Slices
| Tau Phosphorylation Site | Effect of PUGNAc Treatment | Notes |
| Ser199 | Decrease | PUGNAc treatment decreased phosphorylation.[5] |
| Thr212 | Decrease | PUGNAc treatment decreased phosphorylation.[5] |
| Thr217 | Decrease | PUGNAc treatment decreased phosphorylation.[5] |
| Ser262 | Decrease | PUGNAc treatment decreased phosphorylation.[5] |
| Ser396 | Decrease | PUGNAc treatment decreased phosphorylation.[5] |
| Ser422 | Decrease | PUGNAc treatment decreased phosphorylation.[5] |
| Ser202 | Increase | Site-specific increase in phosphorylation observed.[5] |
| Ser214 | Increase | Site-specific increase in phosphorylation observed.[5] |
| Ser404 | Increase | Site-specific increase in phosphorylation observed.[5] |
Note: The study noted an approximate 50% increase in total protein O-GlcNAcylation levels in the rat brain slices treated with PUGNAc.[5]
Application in Neurodegenerative Disease Models
Alzheimer's Disease (AD) and Tauopathies
The primary focus of early this compound research was on its potential to mitigate tau pathology. In AD and other tauopathies, hyperphosphorylation of the tau protein leads to its aggregation into neurofibrillary tangles (NFTs), a hallmark of the disease.[2] Studies have shown that O-GlcNAcylation and phosphorylation can occur on the same or adjacent sites on the tau protein, suggesting a competitive and regulatory relationship.[2][4]
Initial experiments in cell lines and rat brain slices demonstrated that treatment with PUGNAc increases tau O-GlcNAcylation and, consequently, leads to a site-specific decrease in tau phosphorylation at several sites known to be pathologically hyperphosphorylated in AD.[5] These findings provided the first pharmacological evidence that OGA inhibition could be a viable strategy for combating tauopathies.
Caption: Hypothesized therapeutic pathway of this compound in tauopathies.
Parkinson's Disease (PD) and α-Synucleinopathies
While direct initial studies of this compound in Parkinson's disease models are less documented, the underlying principle of OGA inhibition has been extended to α-synucleinopathies. α-synuclein, the primary component of Lewy bodies in PD, is also known to be O-GlcNAcylated.[6] Studies have shown that O-GlcNAc modification can inhibit the aggregation of α-synuclein and reduce its toxicity.[6][7] Therefore, the foundational work with this compound in tau models provided a strong rationale for developing more selective OGA inhibitors to investigate in PD and related disorders.
Experimental Protocols
The following are generalized protocols based on methodologies cited in foundational studies of OGA inhibitors.
In Vitro OGA Inhibition Assay
-
Reagents: Recombinant human OGA, fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide), this compound, assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add recombinant OGA to each well of a microplate.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Culture and Western Blot Analysis
Caption: Standard experimental workflow for in vitro analysis of this compound effects.
-
Cell Lines: Differentiated PC12 cells stably overexpressing human tau or SH-SY5Y neuroblastoma cells are commonly used.[5]
-
Treatment: Cells are incubated with varying concentrations of this compound (e.g., 1-100 µM) or a vehicle control for a specified duration (e.g., 12-48 hours).
-
Lysis and Protein Quantification: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight at 4°C with primary antibodies.
-
For O-GlcNAc: RL2 or CTD110.6 antibodies.
-
For Phospho-Tau: Site-specific antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).
-
For Total Tau: Tau-5 or similar antibodies.
-
Loading Control: Anti-β-actin or anti-GAPDH.
-
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
-
In Vivo Animal Model Studies
Caption: General experimental workflow for in vivo OGA inhibitor studies.
-
Animal Models: Transgenic mouse models that recapitulate aspects of neurodegeneration are used, such as the rTg4510 mouse model for tauopathy or TAPP mice for combined amyloid and tau pathology.[2][8]
-
Drug Administration: While PUGNAc itself has poor pharmacokinetic properties for in vivo use, subsequent OGA inhibitors like Thiamet-G were administered chronically via drinking water, diet, or oral gavage.[2][8]
-
Behavioral Analysis: Cognitive function is assessed using tests like the Morris water maze or contextual fear conditioning to measure learning and memory.
-
Post-Mortem Brain Analysis:
-
Animals are euthanized, and brains are collected. One hemisphere may be fixed for immunohistochemistry (IHC), and the other flash-frozen for biochemical analysis.
-
IHC: Brain slices are stained with antibodies against pathological markers like AT8 or PHF-1 to quantify NFT load and distribution.
-
Biochemical Analysis: Brain homogenates are analyzed by Western blot or ELISA to measure levels of total and phosphorylated tau, O-GlcNAcylated proteins, and other markers of pathology like β-amyloid.[8]
-
Conclusion and Future Directions
The initial studies utilizing this compound were instrumental in validating OGA as a therapeutic target for neurodegenerative diseases, particularly tauopathies. These foundational experiments demonstrated that pharmacologically increasing protein O-GlcNAcylation could effectively reduce the pathological hyperphosphorylation of tau. However, the non-selectivity of this compound and its poor drug-like properties highlighted the need for more refined second-generation inhibitors. This pioneering work paved the way for the development of highly selective, potent, and brain-penetrant OGA inhibitors (e.g., Thiamet-G, MK-8719) that have shown more robust efficacy and safety in advanced preclinical models and have progressed into clinical trials.[2][9] The principles established with this compound continue to guide research into O-GlcNAc modulation as a promising disease-modifying strategy for Alzheimer's, Parkinson's, and other devastating neurodegenerative disorders.
References
- 1. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Synuclein O-GlcNAcylation alters aggregation and toxicity, revealing certain residues as potential inhibitors of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-GlcNAc Modification of α-Synuclein Can Alter Monomer Dynamics to Control Aggregation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice. | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
The Impact of (Z)-PUGNAc on Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), serves as a critical tool for investigating the complex role of O-GlcNAcylation in cellular processes, particularly in the context of cancer. By preventing the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins, this compound treatment leads to a global increase in protein O-GlcNAcylation. This dynamic post-translational modification is increasingly recognized as a key regulator of cancer cell signaling, influencing cell survival, proliferation, and stress responses. This technical guide provides an in-depth exploration of the effects of this compound on key cancer-related signaling pathways, including the Akt/mTOR, MAPK/ERK, and NF-κB pathways. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this promising area of oncology.
Introduction to this compound and O-GlcNAcylation
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (O-GlcNAc) molecule is attached to serine or threonine residues of proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Unlike other forms of glycosylation, O-GlcNAcylation is a reversible process that occurs in the nucleus, cytoplasm, and mitochondria, acting as a nutrient sensor and a critical regulator of a vast array of cellular functions.
This compound (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent and specific inhibitor of OGA. Its (Z)-isomer is significantly more potent than the (E)-isomer in inhibiting OGA activity. By inhibiting OGA, this compound treatment leads to an accumulation of O-GlcNAcylated proteins, allowing researchers to study the functional consequences of elevated O-GlcNAcylation. In cancer, a condition often characterized by altered glucose metabolism, the study of O-GlcNAcylation has gained significant traction, with emerging evidence suggesting its involvement in tumorigenesis and cancer progression.
Quantitative Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | Parameter | Value | Reference |
| 3T3-L1 adipocytes | Not applicable | EC50 for O-GlcNAc increase | ~3 µM | [1] |
| HepG2 | Liver Cancer | Fold increase in O-GlcNAc levels (50 µM, 6h) | ~2.1-fold | [2] |
| HeLa | Cervical Cancer | O-GlcNAc Incorporation | Amplified | [3] |
| HEK293 | Embryonic Kidney | O-GlcNAc Incorporation | Amplified | [3] |
Note: The lack of extensive IC50 data for this compound in various cancer cell lines highlights a significant gap in the current research landscape. Such data would be invaluable for comparing the sensitivity of different cancer types to OGA inhibition and for designing future preclinical studies.
Impact of this compound on Key Cancer Signaling Pathways
This compound-induced hyper-O-GlcNAcylation has been shown to modulate several critical signaling pathways implicated in cancer development and progression.
The Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Studies have shown that this compound treatment can directly impact this pathway through the O-GlcNAcylation of key signaling components.
-
O-GlcNAcylation of Akt: Mass spectrometry analysis of MCF-7 breast cancer cells treated with PUGNAc has identified O-GlcNAcylation sites on Akt1 at Threonine 305 (Thr305), Thr312, Serine 126 (Ser126), and Ser129.[4] In SH-SY5Y neuroblastoma cells, PUGNAc treatment increased cytosolic O-GlcNAc-Akt1 levels and induced its nuclear accumulation.[5][6]
-
Effects on Akt Phosphorylation: The interplay between O-GlcNAcylation and phosphorylation of Akt is complex and appears to be context-dependent. In some instances, PUGNAc-induced O-GlcNAcylation of Akt2 has been shown to be accompanied by a partial reduction in its insulin-stimulated phosphorylation.[7] However, in SH-SY5Y cells, PUGNAc treatment did not attenuate IGF-1-induced Akt1 phosphorylation, suggesting that both modifications can occur simultaneously.[5][6] In rat skeletal muscle, PUGNAc did not significantly alter insulin-stimulated phosphorylation of Akt.[3]
-
Downstream mTOR Signaling: The direct quantitative effects of this compound on mTOR and its downstream effectors in cancer cells are not yet well-elucidated and represent an important area for future investigation.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The direct impact of this compound on this pathway in cancer cells is an area of active research. While direct evidence of this compound-induced O-GlcNAcylation of core MAPK/ERK components in cancer is limited, the intricate crosstalk between signaling pathways suggests a potential for modulation.
Currently, there is a lack of specific quantitative data detailing the dose-dependent effects of this compound on the phosphorylation status and activity of key MAPK/ERK pathway proteins (e.g., MEK, ERK) in various cancer cell lines.
The NF-κB Signaling Pathway
The NF-κB signaling pathway plays a pivotal role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Evidence suggests a significant interplay between O-GlcNAcylation and NF-κB signaling.
-
O-GlcNAcylation of p65: The p65 subunit of NF-κB has been identified as a target for O-GlcNAcylation. In rat aortic smooth muscle cells, treatment with PUGNAc increased the O-GlcNAcylation of p65.[8] Mass spectrometry studies have identified O-GlcNAcylation sites on p65 at Thr322 and Thr352.[1]
-
Reciprocal Regulation with Phosphorylation: A reciprocal relationship between O-GlcNAcylation and phosphorylation of p65 has been observed. Increased O-GlcNAcylation of p65 following PUGNAc treatment was shown to inhibit TNF-α-induced phosphorylation of p65 at Serine 536 (Ser536).[8][9] This inhibition of phosphorylation can, in turn, affect the transcriptional activity of NF-κB.
-
Functional Consequences: By modulating the phosphorylation status of p65, this compound-induced O-GlcNAcylation can influence the nuclear translocation of NF-κB and its ability to activate target gene expression. PUGNAc treatment has been shown to inhibit TNF-α-induced NF-κB p65 activation and promoter activity.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of studying the effects of this compound on cancer cell signaling.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blotting for O-GlcNAcylation
Objective: To detect changes in the global O-GlcNAcylation of proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., PUGNAc or Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Immunoprecipitation of O-GlcNAcylated Proteins
Objective: To enrich for O-GlcNAcylated proteins for subsequent analysis (e.g., Western blotting or mass spectrometry).
Materials:
-
Cell lysate from this compound-treated cells
-
Immunoprecipitation (IP) buffer
-
Anti-O-GlcNAc antibody
-
Protein A/G agarose (B213101) beads
-
Elution buffer
-
SDS-PAGE loading buffer
Procedure:
-
Pre-clearing the Lysate: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-O-GlcNAc antibody and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with IP buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Sample Preparation for Downstream Analysis: Neutralize the eluate and add SDS-PAGE loading buffer for Western blot analysis or prepare for mass spectrometry analysis according to standard protocols.
Conclusion and Future Directions
This compound is an indispensable tool for elucidating the role of O-GlcNAcylation in cancer biology. The evidence presented in this guide demonstrates that by increasing global O-GlcNAcylation, this compound can significantly impact key cancer cell signaling pathways, including the Akt/mTOR and NF-κB pathways. The interplay between O-GlcNAcylation and phosphorylation on critical signaling nodes like Akt and p65 highlights the complexity of these regulatory networks.
However, significant knowledge gaps remain. A comprehensive understanding of the dose-dependent effects of this compound across a broader range of cancer types is needed. Furthermore, the direct impact of this compound-induced O-GlcNAcylation on the MAPK/ERK pathway and the downstream effectors of the mTOR pathway requires more in-depth investigation. Future research should focus on quantitative proteomics to identify and quantify the O-GlcNAcylation of specific signaling proteins in response to this compound and to elucidate the precise functional consequences of these modifications. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies that target O-GlcNAcylation for the treatment of cancer.
References
- 1. NFκB activation is associated with its O-GlcNAcylation state under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 3. O-GlcNAc modification of NFκB p65 inhibits TNF-α-induced inflammatory mediator expression in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt1 is dynamically modified with O-GlcNAc following treatments with PUGNAc and insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-GlcNAc Modification of NFκB p65 Inhibits TNF-α-Induced Inflammatory Mediator Expression in Rat Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-GlcNAc Modification of NFκB p65 Inhibits TNF-α-Induced Inflammatory Mediator Expression in Rat Aortic Smooth Muscle Cells | PLOS One [journals.plos.org]
(Z)-PUGNAc: A Comprehensive Technical Guide to its Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-PUGNAc, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent and widely utilized inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) post-translational modification from nuclear and cytoplasmic proteins. This dynamic modification plays a crucial role in a multitude of cellular processes, including signal transduction, transcription, and metabolism. By inhibiting OGA, this compound effectively increases global O-GlcNAcylation levels, making it an invaluable tool for studying the functional roles of this important post-translational modification. This technical guide provides an in-depth overview of the basic properties, synthesis, and key experimental applications of this compound.
Basic Properties of this compound
This compound is the more biologically active stereoisomer of PUGNAc, exhibiting significantly greater potency as an O-GlcNAcase inhibitor compared to its (E)-isomer counterpart. Its primary mechanism of action is competitive inhibition, where it mimics the transition state of the OGA substrate.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₅H₁₉N₃O₇ |
| Molecular Weight | 353.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Biochemical Properties and Potency
This compound is a potent inhibitor of O-GlcNAcase and also exhibits inhibitory activity against β-hexosaminidases. The following table summarizes key quantitative data regarding its inhibitory activity.
| Parameter | Enzyme | Value | Reference |
| Ki | O-GlcNAcase | 46 nM | [1][2] |
| Ki | β-hexosaminidase | 36 nM | [1][2] |
| EC₅₀ | Increase in O-GlcNAc levels (3T3-L1 adipocytes) | ~3 µM | [3] |
| IC₅₀ | O-GlcNAcase (human) | ~50 nM | [4] |
Synthesis of this compound
The synthesis of PUGNAc yields a mixture of (E) and (Z) isomers, which can be separated by chromatographic methods. The following protocol is a general outline based on established synthetic routes.
Experimental Protocol: Synthesis and Isomer Separation
Materials:
-
2-acetamido-2-deoxy-D-glucose
-
Hydroxylamine (B1172632) hydrochloride
-
Phenyl isocyanate
-
Appropriate solvents (e.g., methanol, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Oxime Formation: 2-acetamido-2-deoxy-D-glucose is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.
-
Carbamoylation: The oxime is then treated with phenyl isocyanate to yield a mixture of (E)- and this compound.
-
Isomer Separation: The (E) and (Z) isomers are separated using silica gel column chromatography, typically with a solvent system such as ethyl acetate/hexane. The separation of the isomers is crucial as the (Z)-isomer is the more potent OGA inhibitor.[5]
Note: This is a generalized procedure. For a detailed, step-by-step protocol, it is highly recommended to consult the primary literature, such as Perreira et al., Bioorganic & Medicinal Chemistry, 2006, 14(3), 837-846.
Key Experiments Utilizing this compound
This compound is a versatile tool for investigating the roles of O-GlcNAcylation in various biological contexts. Below are detailed protocols for two fundamental experiments.
Western Blot Analysis of Global O-GlcNAc Levels
This protocol describes how to assess changes in total protein O-GlcNAcylation in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the desired concentration of this compound (typically in the range of 10-100 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro O-GlcNAcase Inhibition Assay
This assay measures the inhibitory activity of this compound on purified O-GlcNAcase.
Materials:
-
Purified recombinant O-GlcNAcase
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNP-GlcNAc)
-
This compound at various concentrations
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well plate
-
Plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, purified O-GlcNAcase, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNP-GlcNAc substrate.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution. The stop solution will also induce a color change in the released p-nitrophenol.
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Impact and Application of this compound
Signaling Pathway: this compound and the Insulin (B600854) Signaling Pathway
This compound has been shown to induce insulin resistance by increasing the O-GlcNAcylation of key components of the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS-1), which can lead to decreased phosphorylation of Akt.[6][7][8][9]
Caption: this compound inhibits OGA, increasing O-GlcNAcylation on IRS-1 and Akt, which impairs insulin signaling.
Experimental Workflow: Western Blot for O-GlcNAc Levels
The following diagram illustrates a typical workflow for assessing the effect of this compound on protein O-GlcNAcylation.
Caption: Workflow for analyzing protein O-GlcNAcylation levels by Western blot after this compound treatment.
Conclusion
This compound remains a cornerstone tool for researchers investigating the complex world of O-GlcNAcylation. Its potent and specific inhibition of O-GlcNAcase allows for the controlled manipulation of global O-GlcNAc levels, providing invaluable insights into the roles of this modification in health and disease. This guide has provided a comprehensive overview of its fundamental properties, a general synthesis strategy, and detailed protocols for its application in key biochemical and cell-based assays. The provided visualizations further clarify its mechanism of action and experimental utility, empowering researchers to effectively harness the potential of this compound in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [In vitro enzyme assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase)]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to O-GlcNAc Cycling and the O-GlcNAcase Inhibitor, (Z)-PUGNAc
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-linked β-N-acetylglucosamine (O-GlcNAc) cycling is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. This modification is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling is implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making the enzymes of this pathway attractive therapeutic targets. (Z)-PUGNAc is a potent inhibitor of OGA that serves as a valuable chemical tool to study the functional consequences of increased O-GlcNAcylation. This technical guide provides a comprehensive overview of O-GlcNAc cycling, the enzymatic machinery involved, and the mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this field.
Introduction to O-GlcNAc Cycling
O-GlcNAcylation is a reversible post-translational modification characterized by the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to the hydroxyl group of serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] Unlike conventional glycosylation, which occurs in the secretory pathway and often involves the assembly of complex glycan chains, O-GlcNAcylation is a dynamic process that occurs within the nucleocytoplasm and involves a single sugar residue.[2] This dynamic nature, akin to phosphorylation, allows for rapid and sensitive responses to cellular cues.[4]
The cycling of O-GlcNAc is controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[2][5] OGT utilizes uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc) as a sugar donor to catalyze the addition of O-GlcNAc to target proteins.[6][7][8] UDP-GlcNAc is the end product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[9] Consequently, cellular O-GlcNAc levels serve as a nutrient sensor, reflecting the metabolic state of the cell.[9] OGA, a glycoside hydrolase, catalyzes the removal of O-GlcNAc, ensuring the reversibility of this modification.[10]
The interplay between OGT and OGA maintains a dynamic equilibrium of O-GlcNAcylation on thousands of proteins, influencing their activity, stability, subcellular localization, and interactions with other molecules.[2] This regulatory mechanism has profound implications for a multitude of cellular functions, and its dysregulation is a hallmark of various diseases.[2]
The Key Players: OGT and OGA
O-GlcNAc Transferase (OGT)
OGT is the sole enzyme responsible for adding the O-GlcNAc modification in mammals, encoded by a single gene on the X chromosome.[11] It is a multidomain protein consisting of a C-terminal catalytic domain and an N-terminal domain composed of multiple tetratricopeptide repeats (TPRs).[7][8] The TPR domain is crucial for substrate recognition and protein-protein interactions.[8] OGT's activity is influenced by the cellular concentration of its substrate, UDP-GlcNAc, linking cellular metabolism directly to protein O-GlcNAcylation.[9]
O-GlcNAcase (OGA)
OGA is the enzyme responsible for removing O-GlcNAc from proteins.[10] It is a bifunctional enzyme, possessing an N-terminal glycoside hydrolase domain and a C-terminal domain with homology to histone acetyltransferases (HATs), although its HAT activity is debated.[12] Like OGT, OGA is highly specific for its substrate and plays a critical role in maintaining the dynamic nature of O-GlcNAcylation.
This compound: A Potent OGA Inhibitor
This compound (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a well-characterized inhibitor of OGA.[13] It acts as a competitive inhibitor, mimicking the transition state of the OGA-catalyzed reaction.[14] The Z-isomer of PUGNAc is significantly more potent than the E-isomer. By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins, providing a powerful tool to investigate the functional consequences of hyper-O-GlcNAcylation in cellular and animal models.[13] However, it is important to note that this compound can also inhibit other hexosaminidases, which should be considered when interpreting experimental results.
Quantitative Data
Table 1: Inhibitor Potency of this compound
| Enzyme Target | Inhibitor | Ki (nM) | IC50 (µM) | Cell Line/System | Reference(s) |
| O-GlcNAcase (OGA) | This compound | 46 | ~3 | 3T3-L1 adipocytes | [15] |
| β-Hexosaminidase | This compound | 36 | - | - | [15] |
Table 2: Kinetic Parameters of OGT and OGA
| Enzyme | Substrate | Km | kcat | kcat/Km | Reference(s) |
| Human OGT | UDP-GlcNAz | 22 ± 4 µM | - | - | [2] |
| Human OGT | α-A crystallin peptide | 8.7 ± 3.8 µM | - | - | [2] |
| Human OGA (full-length) | p-Nitrophenyl-β-D-GlcNAc | 92.47 ± 4.86 µM | - | - | [5] |
| Human OGA (full-length) | 4-Methylumbelliferyl-GlcNAc | 0.26 mM | - | 3.51 x 103 M-1s-1 | [1] |
| Bacterial OGA (OgOGA) | p-Nitrophenyl-β-D-GlcNAc | 8.5 ± 0.6 mM | 24.0 ± 1.0 s-1 | 2.8 x 103 M-1s-1 | [16] |
| Bacterial OGA (OgOGA) | 4-Methylumbelliferyl-GlcNAc | 2.9 ± 0.2 mM | 8.2 ± 0.3 s-1 | 2.8 x 103 M-1s-1 | [16] |
Signaling Pathways and Experimental Workflows
O-GlcNAc Cycling Pathway
Caption: The dynamic O-GlcNAc cycling pathway regulated by OGT and OGA.
Crosstalk between O-GlcNAc Cycling and Insulin (B600854) Signaling
Caption: Crosstalk between O-GlcNAc cycling and the insulin signaling pathway.
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow to investigate the effects of this compound.
Experimental Protocols
OGT Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring OGT activity using a radiolabeled UDP-GlcNAc substrate.[16]
Materials:
-
Purified OGT enzyme
-
Synthetic peptide substrate (e.g., from α-A crystallin)
-
UDP-[3H]GlcNAc
-
OGT reaction buffer (50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 8 M urea)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing OGT reaction buffer, purified OGT enzyme, and the peptide substrate.
-
Initiate the reaction by adding UDP-[3H]GlcNAc.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated UDP-[3H]GlcNAc.
-
Allow the paper to dry completely.
-
Place the dried paper in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate OGT activity based on the amount of incorporated [3H]GlcNAc over time.
OGA Activity Assay (Fluorometric)
This protocol is based on the use of a fluorogenic OGA substrate.[17]
Materials:
-
Cell or tissue lysate containing OGA
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
-
OGA reaction buffer (e.g., 50 mM NaH₂PO₄, pH 6.5, 100 mM NaCl, 0.1 mg/ml BSA)
-
Stop solution (e.g., 200 mM glycine-NaOH, pH 10.75)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing OGA reaction buffer and the cell/tissue lysate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the 4MU-GlcNAc substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Generate a standard curve using known concentrations of 4-methylumbelliferone to quantify OGA activity.
Western Blotting for O-GlcNAc
This protocol provides a general procedure for detecting total O-GlcNAcylated proteins in cell lysates.[14]
Materials:
-
Cell lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples by mixing cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][18][19]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Add MTT solution to each well and incubate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Add MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[1][5]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
O-GlcNAc cycling is a fundamental regulatory mechanism with profound implications for cellular physiology and disease. The enzymes OGT and OGA represent critical nodes in a complex signaling network that integrates metabolic status with a wide range of cellular functions. The OGA inhibitor, this compound, has proven to be an invaluable tool for elucidating the roles of O-GlcNAcylation. This technical guide provides a foundational resource for researchers in academia and industry, offering a consolidated source of quantitative data, detailed experimental protocols, and visual aids to facilitate further exploration of this exciting and rapidly evolving field. A deeper understanding of O-GlcNAc cycling and the development of more specific modulators of OGT and OGA hold significant promise for novel therapeutic interventions in a variety of human diseases.
References
- 1. Isoforms of human O-GlcNAcase show distinct catalytic efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylated peptides and proteins for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional insight into human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of human O-GlcNAc transferase and its complex with a peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response [frontiersin.org]
- 10. Protein O-GlcNAcase - Wikipedia [en.wikipedia.org]
- 11. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The active site of O-GlcNAc transferase imposes constraints on substrate sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human OGA binds substrates in a conserved peptide recognition groove - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 19. asset.library.wisc.edu [asset.library.wisc.edu]
Methodological & Application
Optimal (Z)-PUGNAc Concentration for Treating HeLa Cells: Application Notes and Protocols
(Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), is a valuable tool for studying the dynamic post-translational modification known as O-GlcNAcylation. By inhibiting the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, this compound treatment leads to a global increase in O-GlcNAcylation levels, enabling researchers to investigate its role in various cellular processes. This document provides detailed application notes and protocols for the treatment of HeLa cells with this compound, with a focus on determining the optimal concentration for achieving desired experimental outcomes.
The selection of an optimal this compound concentration is critical and contingent upon the specific research question. Factors to consider include the desired level of O-GlcNAcylation, the duration of treatment, and potential off-target effects or cytotoxicity. Based on published studies, a range of concentrations has been effectively used in HeLa cells, typically from 50 µM to 100 µM, for incubation periods extending from a few hours to 24 hours.[1][2][3]
Data Presentation: this compound Treatment Parameters in HeLa and Other Cell Lines
The following table summarizes key quantitative data from various studies utilizing this compound to increase protein O-GlcNAcylation. This information can guide the selection of an appropriate concentration and treatment time for your experiments with HeLa cells.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect(s) | Reference |
| HeLa | 50 µM | 1 hour (pre-treatment) | Enhanced cellular O-GlcNAcylation levels; Decreased arsenite-induced Hsp 70 expression. | [1] |
| HeLa | 100 µM | 24 hours | Increased O-GlcNAcylation of the anaphase-promoting complex co-activator Cdh1.[3] | [3] |
| 3T3-L1 Adipocytes | 100 µM | 16 hours | Elevated global O-GlcNAc levels; Induced insulin (B600854) resistance.[4][5] | [4][5] |
| Rat Primary Adipocytes | 100 µM | 12 hours | Increased O-GlcNAc modification on proteins, including IRS-1 and Akt2; Induced insulin resistance.[6] | [6] |
| PANC-1 and MiaPaCa-2 | 1 µM | 4 hours | Elevated protein level of SIRT7. | [7] |
| HepG2 | 50 µM | Up to 6 hours | Prevented the decline of O-GlcNAc levels during glucose deprivation.[8] | [8] |
Experimental Protocols
Protocol 1: General Treatment of HeLa Cells with this compound to Increase Global O-GlcNAcylation
This protocol provides a general procedure for treating HeLa cells with this compound to achieve a significant increase in total protein O-GlcNAcylation.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford assay reagent or equivalent for protein quantification
-
SDS-PAGE and Western blot reagents
-
Primary antibody against O-GlcNAc (e.g., CTD110.6)
-
Appropriate secondary antibody
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) to achieve 70-80% confluency on the day of treatment.
-
Preparation of this compound Working Solution: Prepare a fresh working solution of this compound in culture medium from a stock solution. For a final concentration of 100 µM, dilute a 100 mM stock solution 1:1000 in pre-warmed complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Cell Treatment: Aspirate the old medium from the HeLa cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for 4 to 24 hours at 37°C with 5% CO2. The optimal incubation time should be determined empirically for the specific experimental goals.[2]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding an appropriate volume of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a Bradford assay or a similar method.
-
Western Blot Analysis: Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE and perform Western blotting to detect global O-GlcNAcylation levels using an anti-O-GlcNAc antibody.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
It is crucial to determine the cytotoxic effects of this compound on HeLa cells at the concentrations and durations used in your experiments. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to infer cell viability.
Materials:
-
HeLa cells
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value, if applicable.
Mandatory Visualizations
Caption: Mechanism of this compound action on O-GlcNAcylation.
Caption: Workflow for this compound treatment of HeLa cells.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation Antagonizes Phosphorylation of CDH1 (CDC20 Homologue 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevation of Global O-GlcNAc Levels in 3T3-L1 Adipocytes by Selective Inhibition of O-GlcNAcase Does Not Induce Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of (Z)-PUGNAc Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-PUGNAc is a potent inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound leads to an increase in protein O-GlcNAcylation, a post-translational modification implicated in various cellular processes and disease states. Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Chemical Properties and Solubility
This compound, with a molecular weight of 353.33 g/mol , is a crystalline solid.[1] Its solubility in DMSO is high, with sources reporting maximal concentrations ranging from 1 mg/mL to 50 mg/mL, and even up to 100 mM (approximately 35.33 mg/mL).[1][2] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and the presence of water can affect the solubility and stability of the compound.[1] For complete dissolution, gentle warming or sonication may be required.[1]
Data Presentation
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 353.33 g/mol | [1] |
| CAS Number | 132489-69-1 | [3][2][4] |
| Appearance | Crystalline solid | [2] |
| Solubility in DMSO | Up to 100 mM (35.33 mg/mL) | |
| Recommended Stock Conc. | 10 mM - 50 mM | N/A |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Experimental Protocol
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing this compound:
-
Carefully weigh out 1 mg of this compound powder using the analytical balance and place it into a sterile amber microcentrifuge tube. Note: For higher accuracy, it is advisable to weigh a larger mass (e.g., 5 mg or 10 mg) and scale the solvent volume accordingly.
-
-
Calculating the Volume of DMSO:
-
To prepare a 10 mM stock solution from 1 mg of this compound, the required volume of DMSO is calculated using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Volume (µL) = (1 mg / 1000 mg/g) / (10 mmol/L / 1000 mmol/mol * 353.33 g/mol ) * 1,000,000 µL/L Volume (µL) = 283.0 µL
-
-
Dissolving this compound:
-
Add the calculated volume (283.0 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If particles persist, brief sonication (5-10 minutes in a water bath sonicator) can be applied to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
Safety Precautions:
-
This compound is for research use only and should not be used in humans or animals.[2]
-
Always handle the compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Simplified O-GlcNAc signaling pathway showing the inhibitory action of this compound on OGA.
Caption: Experimental workflow for the preparation of a this compound stock solution in DMSO.
References
Application Notes and Protocols for Studying Tau Phosphorylation in Alzheimer's Research Using (Z)-PUGNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs). NFTs are intracellular aggregates of hyperphosphorylated tau protein. In a healthy neuron, tau protein binds to and stabilizes microtubules, essential components of the cellular cytoskeleton. However, in AD, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into insoluble fibrils, leading to neuronal dysfunction and death.
One of the key regulatory mechanisms of tau phosphorylation is O-linked β-N-acetylglucosaminylation (O-GlcNAcylation), a post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of proteins. This process is catalyzed by O-GlcNAc transferase (OGT), while the removal of O-GlcNAc is mediated by O-GlcNAcase (OGA). There is a reciprocal relationship between O-GlcNAcylation and phosphorylation on tau; increased O-GlcNAcylation is associated with decreased phosphorylation at several pathological sites.
(Z)-PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent inhibitor of OGA. The (Z)-isomer of PUGNAc is significantly more potent than the (E)-isomer in inhibiting OGA activity.[1] By inhibiting OGA, this compound increases the overall levels of O-GlcNAcylation on cellular proteins, including tau. This mechanism provides a valuable tool for researchers to study the role of O-GlcNAcylation in regulating tau phosphorylation and to explore potential therapeutic strategies for AD and other tauopathies. It is important to note that PUGNAc is not entirely specific to OGA and may also inhibit lysosomal β-hexosaminidases.[2] More selective OGA inhibitors, such as Thiamet-G, have since been developed.
These application notes provide detailed protocols for utilizing this compound in cell culture and in vivo models to investigate its effects on tau phosphorylation.
Data Presentation
The following tables summarize quantitative data on the effects of OGA inhibitors on tau phosphorylation from various studies. While the focus of this document is this compound, data from the more selective OGA inhibitor Thiamet-G is also included for comparative purposes, as it is often used in more recent research.
Table 1: In Vitro Inhibition of O-GlcNAcase (OGA)
| Compound | Target Enzyme | Ki Value | Reference |
| This compound | Human OGA | ~50-70 nM | [3][4] |
| Thiamet-G | Human OGA | ~21 nM | Not directly cited, but implied by its high potency in other studies |
Table 2: Effects of OGA Inhibitors on Tau Phosphorylation in Cell Culture
| Cell Line | Treatment | Concentration | Duration | Phosphorylation Site | Change in Phosphorylation | Reference |
| PC12 cells | This compound | 0.2 mM | Not Specified | Ser-199, Thr-212, Thr-217, Ser-262, Ser-396, Ser-422 | Decreased | [5] |
| AHP cells | Thiamet-G | 20 nM | 30 min | Ser396 | Transient Increase | [6] |
| AHP cells | Thiamet-G | 20 nM | Various | Multiple sites | General Decrease | [1][6] |
| rTg4510 primary neurons | Thiamet-G | 0.1-100 µM | Not Specified | S199/202, S396 | No significant change in normal tau phosphorylation | [7] |
Table 3: Effects of OGA Inhibitors on Tau Phosphorylation in Animal Models
| Animal Model | Treatment | Dosage | Duration | Phosphorylation Site | Change in Phosphorylation | Reference |
| Rat | Thiamet-G | Not Specified (IV injection) | 4 hours | pSer396 | Maximal Decrease | [8] |
| Rat | Thiamet-G | Not Specified (IV injection) | Not Specified | pThr231 | 3.1-fold decrease | [8] |
| Rat | Thiamet-G | Not Specified (IV injection) | Not Specified | pSer422 | 1.8-fold decrease | [8] |
| rTg4510 mice | Thiamet-G | 75 mg/kg (subcutaneous) | Acute (6 or 24h) | Hyperphosphorylated tau | No significant change | [7] |
| rTg4510 mice | Thiamet-G | Not Specified | Chronic | Hyperphosphorylated tau | Significant reduction | [7] |
Experimental Protocols
Protocol 1: In Vitro Treatment of SH-SY5Y Neuroblastoma Cells with this compound to Assess Tau Phosphorylation
This protocol details the treatment of the human neuroblastoma cell line SH-SY5Y with this compound, followed by analysis of tau phosphorylation by Western blotting.
Materials:
-
SH-SY5Y cells (ATCC CRL-2266)
-
DMEM/F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Total Tau antibody (e.g., Tau-5)
-
Phospho-Tau antibodies (e.g., PHF-1 for pSer396/pSer404, AT8 for pSer202/pThr205)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in complete DMEM/F12 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (total tau, phospho-tau, and loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-tau band intensity to the total tau band intensity for each sample.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Compare the normalized phospho-tau levels in this compound-treated cells to the vehicle-treated control.
-
Protocol 2: Immunoprecipitation of Tau from this compound-Treated Cells
This protocol describes the immunoprecipitation of tau protein to further study its post-translational modifications.
Materials:
-
Cell lysate from this compound-treated and control cells (from Protocol 1)
-
Total Tau antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
IP Lysis Buffer (non-denaturing)
-
Wash Buffer
-
Elution Buffer
-
Laemmli buffer
Procedure:
-
Pre-clearing the Lysate:
-
To 500 µg of protein lysate, add 20 µL of protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the total tau antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of Laemmli buffer.
-
Boil the samples for 5-10 minutes to elute the protein and denature the antibodies.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated tau.
-
-
Analysis:
-
The eluted samples can be analyzed by Western blotting using antibodies against specific phospho-tau sites or O-GlcNAc.
-
Mandatory Visualizations
Signaling Pathway of Tau Phosphorylation and O-GlcNAcylation
Caption: O-GlcNAcylation and phosphorylation crosstalk in tau regulation.
Experimental Workflow for Studying the Effect of this compound on Tau Phosphorylation
Caption: Workflow for analyzing this compound's effect on tau phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 3. Immunoprecipitation [protocols.io]
- 4. Characterization of tau proteins in human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abnormally phosphorylated tau in SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation with Tau Isoform-specific Antibodies Reveals Distinct Protein Interactions and Highlights a Putative Role for 2N Tau in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the isolation and proteomic analysis of pathological tau-seeds - PMC [pmc.ncbi.nlm.nih.gov]
Application of (Z)-PUGNAc in Pancreatic Cancer Cell Lines: Application Notes and Protocols
(Z)-PUGNAc , a potent inhibitor of O-GlcNAcase (OGA), serves as a valuable research tool for investigating the role of O-GlcNAcylation in pancreatic cancer. This document provides detailed application notes and experimental protocols for the use of this compound in pancreatic cancer cell lines, targeting researchers, scientists, and drug development professionals.
Introduction
O-GlcNAcylation is a dynamic post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine or threonine residues of nuclear and cytoplasmic proteins. In pancreatic ductal adenocarcinoma (PDAC), there is an observed state of hyper-O-GlcNAcylation, which is associated with anti-apoptotic effects and the constitutive activation of the NF-κB signaling pathway[1][2]. This compound inhibits OGA, the enzyme responsible for removing O-GlcNAc, thereby increasing global O-GlcNAcylation and allowing for the study of its downstream effects on cancer cell biology.
Mechanism of Action
This compound readily permeates cell membranes and inhibits OGA, leading to an accumulation of O-GlcNAcylated proteins. This elevated O-GlcNAcylation mimics the hyper-O-GlcNAcylated state observed in pancreatic cancer and has been shown to modulate key signaling pathways, including the NF-κB and SIRT7 pathways, which are implicated in cell survival, proliferation, and apoptosis.
Data Presentation
The following table summarizes the quantitative effects of this compound on protein expression in pancreatic cancer cell lines.
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| PANC-1 | 1 µM this compound for 4 hours | SIRT7 | Increased protein level | [3] |
| MiaPaCa-2 | 1 µM this compound for 4 hours | SIRT7 | Increased protein level | [3] |
| PDAC cells | Pharmacological inhibition of OGA (mimicked by PUGNAc) | p65 (NF-κB) | Increased O-GlcNAcylation and activation | [1][4] |
Signaling Pathways
NF-κB Signaling Pathway
This compound-mediated inhibition of OGA leads to increased O-GlcNAcylation of the p65 subunit of NF-κB, a key event in its activation. O-GlcNAcylation of p65 at serine residues 550 and 551 promotes its nuclear translocation and subsequent transcriptional activity of target genes involved in cell survival and proliferation[4].
References
- 1. Dissecting the Role of Novel O-GlcNAcylation of NF-κB in Pancreatic Cancer [scholarworks.indianapolis.iu.edu]
- 2. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Role of Novel O-GlcNAcylation of S550 and S551 on the p65 Subunit of NF-κB in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of O-GlcNAcylation by Western Blot Following (Z)-PUGNAc Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This process is crucial in regulating a multitude of cellular functions, including signal transduction, transcription, and metabolism.[4] The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2][4] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[3][5]
(Z)-PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a potent inhibitor of OGA.[6][7] By inhibiting OGA, this compound treatment leads to an accumulation of O-GlcNAcylated proteins within the cell, enabling easier detection and study of this modification.[7][8] The Z stereoisomer of PUGNAc has been shown to be a significantly more potent inhibitor of O-GlcNAcase than the E form.[6] This application note provides a detailed protocol for the enrichment of O-GlcNAcylated proteins using this compound and their subsequent detection by Western blot.
Signaling Pathway of O-GlcNAcylation and the Effect of this compound
The O-GlcNAcylation signaling pathway is intricately linked to cellular metabolism, particularly the hexosamine biosynthetic pathway (HBP).[1][9] The HBP utilizes glucose, amino acids, fatty acids, and nucleotides to produce the donor substrate for OGT, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[1][10] OGT then transfers the GlcNAc moiety from UDP-GlcNAc to target proteins. OGA reverses this modification by cleaving the O-GlcNAc group. This compound acts as a transition-state mimic, competitively inhibiting OGA and thus increasing the overall levels of O-GlcNAcylated proteins.[11]
Caption: O-GlcNAcylation signaling pathway and the inhibitory action of this compound on OGA.
Experimental Protocols
This section details the methodology for treating cells with this compound and subsequently performing a Western blot to detect O-GlcNAcylated proteins.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a suitable density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A typical final concentration for PUGNAc treatment is in the range of 50-100 µM.[7][12][13]
-
Treatment: When cells reach the desired confluency (typically 70-80%), replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period. Incubation times can range from 3 to 24 hours, depending on the cell type and experimental goals.[7][14]
-
Cell Lysis: Following treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., Thiamet-G or PUGNAc) to prevent de-O-GlcNAcylation during sample processing.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the Bradford or BCA assay.
Protocol 2: Western Blot Analysis of O-GlcNAcylation
Caption: Experimental workflow for Western blot detection of O-GlcNAcylation.
-
SDS-PAGE: Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage will depend on the molecular weight of the protein of interest.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]) diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6 or anti-mouse IgG for RL2) diluted in blocking buffer for 1 hour at room temperature.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the O-GlcNAcylation signal to a loading control (e.g., β-actin or GAPDH) to compare the relative levels of O-GlcNAcylation between samples.
Data Presentation
The following table summarizes representative quantitative data from studies that have utilized PUGNAc to increase O-GlcNAcylation levels, as detected by Western blot.
| Cell/Tissue Type | PUGNAc Concentration | Treatment Duration | Fold Increase in O-GlcNAcylation (Approximate) | Reference Protein/Method |
| HepG2 cells | 50 µM | 6 hours | 2.1-fold | Total protein O-GlcNAcylation normalized to GAPDH |
| Rat epitrochlearis muscles | 100 µmol/l | 19 hours | Marked increase | Visual assessment of multiple protein bands |
| 3T3-L1 adipocytes | 100 µM | Not specified | Elevated levels | Western blotting with anti-O-GlcNAc antibody 110.6 |
| HEK293T cells | 50 µmol/L | Not specified | ~21% increase | Densitometry of total O-GlcNAc signal |
Troubleshooting
-
Weak or No Signal:
-
Increase the concentration of this compound or the treatment duration.
-
Ensure the lysis buffer contains an OGA inhibitor.
-
Optimize primary and secondary antibody concentrations.
-
Increase the amount of protein loaded onto the gel.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Ensure the blocking step is sufficient.
-
Titrate the antibody concentrations.
-
-
Non-specific Bands:
-
Some anti-O-GlcNAc antibodies may cross-react with other glycans.[15] Consider using a more specific antibody or alternative detection methods if necessary.
-
Conclusion
The use of this compound is an effective strategy to increase the steady-state levels of O-GlcNAcylated proteins, facilitating their detection by Western blot. This protocol provides a robust framework for researchers to investigate the role of O-GlcNAcylation in their biological systems of interest. Careful optimization of treatment conditions and Western blot parameters is essential for obtaining high-quality, reproducible data.
References
- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The post-translational modification O-GlcNAc is a sensor and regulator of metabolism | Open Biology | The Royal Society [royalsocietypublishing.org]
- 4. benchchem.com [benchchem.com]
- 5. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 11. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-PUGNAc Treatment to Maximize Protein O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a potent and widely used inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound treatment leads to a global increase in protein O-GlcNAcylation, allowing for the study of this dynamic post-translational modification's role in various cellular processes. This document provides detailed application notes and protocols for the effective use of this compound to achieve maximal O-GlcNAcylation, with a focus on treatment duration.
Mechanism of Action
This compound acts as a competitive inhibitor of O-GlcNAcase. The "Z" configuration of the oxime moiety is crucial for its high potency.[1] By blocking the active site of OGA, this compound prevents the removal of O-GlcNAc from proteins, leading to their accumulation. This allows researchers to investigate the functional consequences of elevated O-GlcNAcylation on protein stability, localization, and activity, as well as its crosstalk with other post-translational modifications like phosphorylation.
Figure 1: Mechanism of this compound Action.
Determining Optimal this compound Treatment Duration
The time required to achieve maximal O-GlcNAcylation following this compound treatment is dependent on the cell type, the basal turnover rate of O-GlcNAc on the proteins of interest, and the concentration of the inhibitor. Based on published studies, a time-course experiment is recommended to determine the optimal duration for a specific experimental system.
Summary of this compound Treatment Conditions for Increased O-GlcNAcylation
The following table summarizes treatment conditions from various studies. A significant increase in O-GlcNAcylation is typically observed within hours, with maximal levels often reached by 24 hours.
| Cell Line/Tissue | This compound Concentration | Treatment Duration | Observed Effect on O-GlcNAcylation | Reference |
| 3T3-L1 Adipocytes | 100 µM | 1, 4, 8, 16, 24 hours | Dramatic increase at 1h, maximal at 24h | [1] |
| Rat Skeletal Muscle | 100 µM | 19 hours | Marked increase | [2] |
| Rat Primary Adipocytes | 100 µM | 12 hours | Increased O-GlcNAcylation | [3] |
| HepG2 Cells | 50 µM | 6 hours | 2.1-fold increase | [4] |
| Jurkat Cells | 50 µM | 3 hours | Increased O-GlcNAcylation | [5] |
| HeLa and HEK Cells | Not specified | Not specified | Amplifies O-GlcNAc incorporation | [6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Maximal O-GlcNAcylation
This protocol outlines a general procedure to determine the optimal treatment duration of this compound in a specific cell line.
Figure 2: Workflow for Optimal this compound Treatment.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[6]
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
OGA inhibitor (e.g., Thiamet-G or PUGNAc, to prevent de-O-GlcNAcylation during lysis)[7]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-O-GlcNAc primary antibody (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvesting.
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium from your stock solution to the desired final concentration (e.g., 50-100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
-
Time-Course Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂. Harvest cells at various time points (e.g., 0, 1, 4, 8, 16, and 24 hours).[1]
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and OGA inhibitors.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10-30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three to six times with TBST for 5-10 minutes each.[5][7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, the blot can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Analysis: Quantify the intensity of the O-GlcNAc signal at each time point using densitometry software. Plot the relative O-GlcNAc levels against time to determine the point of maximal induction.
Protocol 2: General Protocol for Increasing Global O-GlcNAcylation for Downstream Applications
Once the optimal treatment duration is determined, this protocol can be used for preparing cell lysates for various downstream experiments, such as immunoprecipitation or mass spectrometry.
Procedure:
-
Seed and grow cells to the desired confluency as described in Protocol 1.
-
Treat the cells with the predetermined optimal concentration and duration of this compound. Remember to include a vehicle control.
-
Harvest and lyse the cells as described in Protocol 1, ensuring the use of protease and OGA inhibitors in the lysis buffer.
-
Quantify the protein concentration.
-
The resulting lysate, with elevated O-GlcNAcylation levels, is now ready for use in downstream applications such as:
-
Immunoprecipitation of a specific protein of interest to assess its O-GlcNAcylation status.
-
Global O-GlcNAc proteomics.
-
Enzyme activity assays.
-
Cellular localization studies.
-
Concluding Remarks
This compound is an invaluable tool for studying the functional roles of O-GlcNAcylation. The optimal duration for this compound treatment to achieve maximal O-GlcNAcylation can vary between cell types but generally falls within the range of 12 to 24 hours. It is strongly recommended to perform a time-course experiment for each new cell line or experimental condition to precisely determine the peak of O-GlcNAc induction. The protocols provided here offer a robust framework for researchers to effectively utilize this compound in their studies of this critical post-translational modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of (Z)-PUGNAc in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), in various mouse models. The protocols detailed below are intended to serve as a guide for researchers investigating the therapeutic potential and biological effects of increasing O-GlcNAcylation.
Introduction to this compound
This compound is a widely used pharmacological tool to inhibit the activity of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound leads to an increase in global O-GlcNAcylation levels, allowing for the study of the functional roles of this dynamic post-translational modification in various physiological and pathological processes. However, it is important to note that this compound can also inhibit other hexosaminidases, which should be considered when interpreting experimental results.[1] More selective OGA inhibitors, such as Thiamet-G, have been developed and may be suitable alternatives for certain studies.[1]
Applications in Mouse Models
The in vivo administration of this compound has been explored in several mouse models to investigate the therapeutic potential of elevating O-GlcNAcylation. Key areas of application include:
-
Neurodegenerative Diseases: While specific studies using this compound in mouse models of Alzheimer's and Parkinson's disease are not extensively detailed in the available literature, the general hypothesis is that increasing O-GlcNAcylation of proteins like tau could be protective.
-
Cardiac Injury: Increased O-GlcNAcylation has been shown to be cardioprotective in models of ischemia-reperfusion injury.
-
Diabetes and Metabolic Diseases: The role of O-GlcNAcylation in insulin (B600854) signaling and glucose metabolism is a significant area of research. This compound has been used to manipulate O-GlcNAc levels to study insulin resistance.[1]
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Administration Route | Dosage | Frequency | Duration | Vehicle | Reference |
| Diabetic Retinopathy | Intraperitoneal | 50 µM | Daily | 1 day | Medium | [2][3] |
| General Recommendation | Intraperitoneal | 10-50 mg/kg | Daily | Variable | Saline or DMSO/Saline | General Protocol |
| General Recommendation | Intravenous (Tail Vein) | 1-10 mg/kg | Single dose or as required | Variable | Saline | General Protocol |
| General Recommendation | Oral Gavage | 10-100 mg/kg | Daily | Variable | Corn oil or appropriate vehicle | General Protocol |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Dosage | Reference |
| Tmax (Time to maximum concentration) | Not Available | - | - | - |
| Cmax (Maximum concentration) | Not Available | - | - | - |
| Half-life (t1/2) | Not Available | - | - | - |
| Bioavailability | Not Available | - | - | - |
| Biodistribution | Not Available | - | - | - |
Table 3: Effects of this compound on Biochemical Parameters in Mouse Models
| Mouse Model | Parameter Measured | Effect of this compound | Tissue/Sample | Reference |
| Diabetic Retinopathy | Apoptosis of retinal pericytes | Increased | Retinal Pericytes | [2][3] |
| Diabetic Retinopathy | O-GlcNAc modification | Increased | Retinal Pericytes | [2][3] |
| Adipocytes (in vitro, rat) | Insulin-stimulated glucose uptake | Decreased | Primary Adipocytes | [4] |
| Adipocytes (in vitro, rat) | O-GlcNAcylation of IRS-1 and Akt2 | Increased | Primary Adipocytes | [4] |
| Adipocytes (in vitro, rat) | Phosphorylation of IRS-1 and Akt2 | Decreased | Primary Adipocytes | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, DMSO/saline mixture)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen sterile vehicle to the desired final concentration. This compound is soluble in DMSO. For in vivo use, a stock solution in DMSO can be prepared and then diluted with sterile saline to the final injection volume. Ensure the final DMSO concentration is non-toxic to the animals (typically <5%).
-
Vortex the solution until this compound is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume based on its body weight and the desired dosage (mg/kg).
-
Properly restrain the mouse. One person can restrain the mouse by scruffing the neck and securing the tail, while a second person performs the injection.
-
-
Injection:
-
Position the mouse on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deep to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, confirming correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Western Blot Analysis of O-GlcNAcylated Proteins in Mouse Tissue
Materials:
-
Tissue samples from this compound-treated and control mice
-
RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the collected mouse tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of this compound action on O-GlcNAc cycling.
Caption: this compound-mediated modulation of insulin signaling.
Caption: General experimental workflow for in vivo studies.
References
- 1. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of O-GlcNAc Modification Targets in Mouse Retinal Pericytes: Implication of p53 in Pathogenesis of Diabetic Retinopathy | PLOS One [journals.plos.org]
- 3. Identification of O-GlcNAc modification targets in mouse retinal pericytes: implication of p53 in pathogenesis of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
Flow Cytometry Analysis of Cells Treated with (Z)-PUGNAc: Application Notes and Protocols
(Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA), offers a powerful tool for studying the functional roles of O-GlcNAcylation, a dynamic post-translational modification implicated in a myriad of cellular processes. By preventing the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, this compound treatment leads to a global increase in protein O-GlcNAcylation, impacting cell signaling, survival, and proliferation. Flow cytometry is an indispensable technique for dissecting these cellular responses at a single-cell level. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a competitive inhibitor of O-GlcNAcase, the enzyme responsible for removing O-GlcNAc from serine and threonine residues of nuclear and cytoplasmic proteins[1][2][3][4]. This inhibition leads to the accumulation of O-GlcNAcylated proteins, thereby amplifying O-GlcNAc-mediated signaling events. It is important to note that this compound can also inhibit other hexosaminidases, which may lead to off-target effects.
Data Presentation: Quantitative Analysis of Cellular Responses
The following tables summarize representative quantitative data from flow cytometry experiments on cells treated with O-GlcNAcase inhibitors. While specific data for this compound is limited in publicly available literature, the data presented from studies using other OGA inhibitors, such as Thiamet G, provide an expected range of cellular responses.
Table 1: Effect of OGA Inhibition on Cell Cycle Distribution in Pre-B Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 55.3 ± 2.1 | 35.1 ± 1.5 | 9.6 ± 0.8 |
| Thiamet G (2 µM) | 68.4 ± 2.5 | 22.3 ± 1.8 | 9.3 ± 0.9 |
*Data adapted from a study on PD36 pre-B cells treated for 48 hours. *p ≤ 0.01 compared to DMSO control. This data indicates that inhibition of OGA can lead to a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase, suggesting a cell cycle arrest at the G1/S transition.[2]
Table 2: Effect of OGA Inhibition on Apoptosis in Mantle Cell Lymphoma (MCL) Cells
| Treatment | % Apoptosis (Jeko-1) | % Apoptosis (Grant-519) | % Apoptosis (SP49) |
| Bortezomib (B1684674) (6 nM) | 15 ± 2 | 18 ± 3 | 20 ± 3 |
| Bortezomib (6 nM) + KCZ (50 µM) | 45 ± 4 | 55 ± 5 | 60 ± 6* |
*Data adapted from a study on MCL cell lines treated for 24 hours. KCZ is a drug-like OGA inhibitor. P < 0.05 vs. Bortezomib-treated cells. This data demonstrates that OGA inhibition can sensitize cancer cells to apoptosis induced by other chemotherapeutic agents.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be optimized for specific cell types and experimental conditions.
Protocol 1: Cell Treatment with this compound
-
Cell Culture: Culture cells of interest in their recommended growth medium to the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent, such as DMSO, to create a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C or -80°C.
-
Cell Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Incubation: Replace the existing cell culture medium with the medium containing this compound or the vehicle control. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine (B164497) and PI to identify necrotic or late apoptotic cells.
-
Cell Harvesting: Following treatment with this compound, harvest the cells. For adherent cells, use a gentle dissociation reagent to minimize membrane damage.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorochrome conjugate).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
-
Cell Harvesting: Harvest cells after this compound treatment.
-
Fixation:
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping.
-
Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
-
Washing: Wash the fixed cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Staining: Add 500 µL of a PI staining solution (e.g., 50 µg/mL in PBS) to the cell suspension.
-
Analysis: Incubate the cells for 15-30 minutes at room temperature in the dark before analyzing by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by increased O-GlcNAcylation resulting from this compound treatment.
Experimental Workflow Diagram
References
- 1. Quantification of O-GlcNAc protein modification in neutrophils by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of O-GlcNAcase sensitizes apoptosis and reverses bortezomib resistance in mantle cell lymphoma through modification of truncated Bid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (Z)-PUGNAc solubility issues in aqueous media
Technical Support Center: (Z)-PUGNAc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound solubility and experimental setup.
Troubleshooting Guide & FAQs
1. What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, it is recommended to use an organic solvent. This compound is soluble in DMSO and dimethyl formamide (B127407) (DMF).[1] For most applications, DMSO is the preferred solvent.[2]
2. I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue due to the lower solubility of this compound in aqueous media compared to organic solvents. Here is a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
If precipitation occurs, you can also try heating and/or sonication to aid dissolution.[3] It is crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1]
3. What is the solubility of this compound in different solvents?
The solubility of this compound varies significantly between organic and aqueous solvents. The following table summarizes the solubility data from various sources.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 35.33 | 100 | [2] |
| Dimethyl Formamide | ~10 | ~28.3 | [1] |
| PBS (pH 7.2) | ~1 | ~2.83 | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 | ≥ 3.54 | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 | ≥ 3.54 | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 | ≥ 3.54 | [3] |
4. Can I prepare an organic solvent-free aqueous solution of this compound?
Yes, it is possible to prepare organic solvent-free aqueous solutions of this compound by directly dissolving the crystalline solid in aqueous buffers.[1] However, the solubility will be limited. The solubility of this compound in PBS (pH 7.2) is approximately 1 mg/mL.[1]
5. How should I store this compound solutions?
-
Solid Form: this compound as a crystalline solid should be stored at -20°C and is stable for at least four years.[1]
-
Stock Solutions in Organic Solvents: When stored at -80°C, stock solutions are stable for up to 6 months. At -20°C, they should be used within 1 month.[3]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1]
6. What is the mechanism of action of this compound?
This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[3][4][5] By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins in cells. The Z-isomer of PUGNAc is significantly more potent than the E-isomer.[4] this compound also inhibits lysosomal β-hexosaminidases.[6][7]
Caption: Inhibition of O-GlcNAcase (OGA) by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 353.33 g/mol )
-
DMSO (anhydrous)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to facilitate dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM)[8]
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add the desired volume of pre-warmed cell culture medium. For example, for 10 mL of working solution, use 10 mL of medium.
-
Add the calculated volume of the 10 mM stock solution to the cell culture medium. To prepare a 100 µM working solution, you will perform a 1:100 dilution. For 10 mL of medium, add 100 µL of the 10 mM stock solution.
-
Mix the solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing to prevent protein denaturation in the medium.
-
Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions of this compound for more than one day.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
Identifying and mitigating (Z)-PUGNAc off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Z)-PUGNAc in their experiments. The information is tailored for scientists and drug development professionals to help identify and mitigate potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1] Its inhibitory activity is critically dependent on the Z-configuration of its oxime moiety.[2] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins within cells, allowing for the study of the functional consequences of this post-translational modification.
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effect of this compound is the inhibition of lysosomal β-hexosaminidases (HexA and HexB).[3][4] Notably, the inhibitory potency of this compound against β-hexosaminidase is comparable to its potency against OGA.[5] This lack of selectivity is a significant concern, as inhibition of lysosomal hexosaminidases can lead to cellular effects independent of OGA inhibition.[3][4] Some studies suggest that certain outcomes previously attributed to increased O-GlcNAcylation due to this compound treatment, such as insulin (B600854) resistance, are not replicated with more selective OGA inhibitors, indicating a potential role of off-target effects.[3][4][6]
Q3: I am seeing a phenotype with this compound that is not present with more selective OGA inhibitors (e.g., Thiamet-G). What could be the reason?
This discrepancy strongly suggests that the observed phenotype may be due to off-target effects of this compound, rather than the inhibition of OGA.[4][6] this compound inhibits lysosomal hexosaminidases with similar potency to OGA, whereas inhibitors like Thiamet-G are significantly more selective for OGA.[4] It is also possible that this compound has other, as-yet-unidentified off-targets.[4] To confirm that your phenotype is due to OGA inhibition, it is crucial to reproduce the effect using a more selective OGA inhibitor or by genetic knockdown/knockout of OGA.
Q4: What is a recommended starting concentration and incubation time for this compound in cell culture experiments?
The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific experimental goals. However, a common starting point is in the range of 10 µM to 100 µM.[1][7] Incubation times can range from a few hours (e.g., 3-4 hours) to 24 hours or longer.[1][7] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. Keep in mind that longer incubation times may increase the likelihood of off-target effects and cellular toxicity.[1]
Troubleshooting Guides
Problem 1: No observable increase in global O-GlcNAcylation after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient concentration or incubation time | Perform a dose-response (e.g., 10, 50, 100 µM) and time-course (e.g., 4, 8, 12, 24 hours) experiment to find the optimal conditions for your cell line. |
| This compound degradation | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than a day.[9] |
| Inefficient cell lysis | During protein extraction, use a lysis buffer supplemented with an OGA inhibitor (e.g., 50 µM PUGNAc or a more selective inhibitor like Thiamet-G) to prevent de-O-GlcNAcylation during the lysis process.[10][11] |
| Issues with Western blot detection | Ensure your anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6) is working correctly. Use a positive control, such as lysates from cells treated with a known OGA inhibitor or glucosamine, to verify antibody performance.[12] Be aware that different anti-O-GlcNAc antibodies may have distinct binding preferences.[11] |
Problem 2: Conflicting results between this compound and a selective OGA inhibitor.
| Possible Cause | Suggested Solution |
| Off-target effects of this compound | This is the most likely cause. The observed phenotype with this compound is likely due to inhibition of off-targets such as lysosomal hexosaminidases.[3][4] |
| Validation of OGA inhibition | Confirm that both this compound and the selective inhibitor are increasing global O-GlcNAcylation to a similar extent in your system via Western blot. This will help to ensure that any differences in phenotype are not due to variations in OGA inhibition. |
| Use of complementary approaches | To definitively attribute a phenotype to OGA inhibition, complement your inhibitor studies with genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the OGA-encoding gene (MGEA5). |
Data Presentation
Table 1: Inhibitory Potency of this compound against OGA and β-Hexosaminidase
| Enzyme | Ki (nM) | Reference |
| O-GlcNAcase (OGA) | 46 | [5] |
| β-Hexosaminidase | 36 | [5] |
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | ~1 mg/mL to 100 mM | -20°C (1 month) or -80°C (6 months) | [5][8][9] |
| Dimethylformamide (DMF) | ~10 mg/mL | Not specified | [9] |
| PBS (pH 7.2) | ~1 mg/mL | Not recommended for more than one day | [9] |
Experimental Protocols & Methodologies
OGA Activity Assay
This protocol is adapted from a method using a fluorogenic substrate to measure OGA activity in cell lysates.
Materials:
-
Cell lysate
-
OGA assay buffer (e.g., 50 mM sodium cacodylate, pH 6.5)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
This compound or other inhibitors
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare cell lysates in a suitable lysis buffer.
-
In a 96-well plate, add the following to each well:
-
Cell lysate (containing OGA)
-
OGA assay buffer
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate at 37°C for a defined period (e.g., 1 hour).[13]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the hydrolyzed p-nitrophenol at 400 nm.[13]
-
Calculate OGA activity relative to the vehicle control.
Western Blot for O-GlcNAcylation
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or control.
-
Lyse cells in RIPA buffer supplemented with protease and OGA inhibitors.[10][11]
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[10]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.[10]
Visualizations
Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound on OGA.
References
- 1. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevation of Global O-GlcNAc Levels in 3T3-L1 Adipocytes by Selective Inhibition of O-GlcNAcase Does Not Induce Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Optimizing (Z)-PUGNAc incubation time to avoid cytotoxicity
This center provides researchers, scientists, and drug development professionals with essential information for optimizing (Z)-PUGNAc incubation time to achieve effective O-GlcNAcase (OGA) inhibition while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-Z-N-phenylcarbamate, is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, (Z)-PU[1]GNAc treatment leads to an increase in the overall levels of protein O-GlcNAcylation within a cell. The "Z" configuration of [1]the oxime is critical for its high potency. This mechanism allows res[2][3]earchers to study the functional roles of O-GlcNAcylation in various cellular processes, including signal transduction and transcription.
Q2: Why is optimizing [4]the incubation time for this compound crucial?
Optimizing incubation time is a critical balance between efficacy and cell health. Prolonged exposure or high concentrations of this compound can lead to cytotoxicity, manifesting as reduced cell viability or apoptosis. The goal is to find an in[5]cubation window that maximizes O-GlcNAcylation of target proteins without initiating significant cell death, which could confound experimental results. Cytotoxicity generally increases with both concentration and incubation time.
Q3: What are the typic[6][7]al starting concentrations and incubation times for this compound?
A common starting point for in vitro studies is a concentration range of 50 µM to 100 µM. Incubation times can vary[8][9] significantly based on the cell type and experimental goals, ranging from a few hours (3-9 hours) to 24 hours or longer. For instance, treatment o[6][9]f HeLa cells with 50 µM PUGNAc for 3-9 hours has been shown to increase O-GlcNAcylation levels. In another study, prolonged treatment of rat primary adipocytes with 100 µM PUGNAc for 12 hours was used. It is highly recommended [9]to perform a time-course and dose-response experiment for your specific cell line to determine the optimal conditions.
Q4: How can I verify that this compound is effectively inhibiting OGA in my cells?
The most common method to confirm OGA inhibition is to measure the global O-GlcNAcylation levels of cellular proteins via Western blot. After treating cells with[4][10] this compound, cell lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific for O-GlcNAc modifications (e.g., anti-O-GlcNAc antibodies like RL2 or CTD110.6). An increase in the signal[4] compared to untreated control cells indicates successful OGA inhibition.
Q5: What are some signs of cytotoxicity, and how can I measure it?
Signs of cytotoxicity include changes in cell morphology (e.g., rounding, detachment), reduced cell proliferation, and ultimately, cell death. Several quantitative assays can be used to measure cytotoxicity:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. A decrease in the colored[11][12] formazan (B1609692) product indicates reduced viability.
-
**LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged membranes, a hallmark of cytotoxicity.
-
ATP Assays: The q[7]uantity of ATP can be used to assess the number of viable, metabolically active cells.
-
Live/Dead Staining:[12] Using fluorescent dyes like Calcein-AM (for live cells) and Propidium Iodide or Ethidium Homodimer-1 (EthD-1) (for dead cells) allows for direct visualization and quantification of cell viability.
Troubleshooting Gu[14][15]ide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed after treatment. | 1. This compound concentration is too high.2. Incubation time is too long.3. Cell line is particularly sensitive. | 1. Perform a dose-response experiment starting from a lower concentration (e.g., 10-25 µM).2. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal window.3. Check literature fo[4]r protocols specific to your cell line or a similar one. |
| No significant increase in O-GlcNAcylation. | 1. This compound concentration is too low.2. Incubation time is too short.3. Inactive this compound compound. | 1. Increase the concentration in a stepwise manner (e.g., 50 µM, 75 µM, 100 µM).2. Increase the incubation time.3. Ensure proper storage of the compound (-20°C for short-term, -80°C for long-term) and use a fresh dilution. |
| High variability in[2] cytotoxicity results. | 1. Inconsistent cell plating density.2. Edge effects in multi-well plates.3. Variation in treatment application. | 1. Ensure a uniform, sub-confluent (70-80%) cell density across all wells before treatment.2. Avoid using the out[4]ermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Ensure consistent mixing and application of the this compound-containing media. |
| This compound appears to have off-target effects. | This compound can also inhibit lysosomal hexosaminidases (HexA/B). | Consider using more sel[5]ective OGA inhibitors like Thiamet-G if you suspect off-target effects are confounding your results related to insulin (B600854) signaling or apoptosis. |
Data & Protocols[5]
Quantitative Data Summary
The optimal conditions for this compound treatment are highly dependent on the cell type. The following table summarizes conditions used in various studies.
| Cell Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Rat Primary Adipocytes | 100 | 12 hours | Increased O-GlcNAc modification, induced insulin resistance. | |
| Rat Skeletal Muscle | [9] 100 | Prolonged | Increased protein O-GlcNAcylation, induced insulin resistance. | |
| Jurkat Cells | 50 | 3[13] hours | Used to increase O-GlcNAc levels for lysate preparation. | |
| HeLa Cells | 50 | 3 -[8] 9 hours | Increased total cell O-GlcNAcylation levels. | |
| HT29 Cells | Not Specified | Not Specified | Increased O-GlcNAc levels ~2-fold. |
Experimental Pr[1]otocols
Protocol 1: Optimizing this compound Incubation via Cytotoxicity Assay (MTT)
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (approx. 70-80% confluency) at the time of the assay.
-
Prepare this compound Dilutions: Prepare a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) in your complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for various time points (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT Reagent: [6][14]Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) to each well and incubate for another 2-4 hours.
-
Solubilization: R[11]emove the MTT medium and add a solubilizing agent (e.g., isopropanol (B130326) with HCl, or DMSO) to dissolve the purple formazan crystals.
-
Read Absorbance: [11]Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus concentration for each time point to determine the EC50 and select the highest concentration and longest incubation time that maintains high cell viability (e.g., >90%).
Protocol 2: Verifying OGA Inhibition via Western Blot
-
Cell Treatment: Treat cells with the optimized, non-toxic concentration and duration of this compound determined from Protocol 1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail and an OGA inhibitor (like this compound or Thiamet-G) to prevent de-O-GlcNAcylation during sample processing.
-
Protein Quantificat[4]ion: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block t[8]he membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody In[4]cubation: Incubate the membrane overnight at 4°C with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc [CTD110.6] or [RL2]) diluted in blocking buffer.
-
Secondary Antibody [4]Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect[4] the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system. An increase in smeared ba[4]nding patterns compared to the control indicates a global increase in O-GlcNAcylated proteins.
Visual Guides
Caption: The O-GlcNAc cycling pathway and the inhibitory action of this compound on the OGA enzyme.
Caption: A logical workflow for determining the optimal, non-toxic this compound incubation conditions.
References
- 1. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 细胞活力和增殖测定 [sigmaaldrich.com]
- 13. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to address inconsistent results with (Z)-PUGNAc treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using (Z)-PUGNAc, a widely used inhibitor of O-GlcNAcase (OGA). The goal is to help you identify and resolve common sources of inconsistent results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my total O-GlcNAc levels not increasing as expected after this compound treatment?
There are several potential reasons for this observation:
-
Compound Inactivity: The inhibitory potency of PUGNAc is highly dependent on the stereochemistry of its oxime group; the (Z)-isomer is vastly more potent than the (E)-isomer.[1][2][3] Ensure you are using the correct this compound isomer. Improper storage or handling might also lead to degradation or isomerization.
-
Insufficient Concentration or Duration: The effective concentration and treatment time can vary significantly between cell types. While a common starting point is 50-100 µM, you may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
-
Poor Cell Permeability: While generally cell-permeable, differences in cell membrane composition could affect the uptake of this compound in your specific model system.
-
Incorrect Stock Preparation/Storage: this compound is typically dissolved in solvents like DMSO.[4][5] Ensure it is fully dissolved and stored correctly (typically at -20°C or -80°C) to maintain its stability.[2][4] Aqueous solutions are not recommended for long-term storage.[4]
Q2: I'm observing unexpected changes in protein phosphorylation. Is this an off-target effect of this compound?
This is a very common and expected outcome, but it complicates data interpretation. It can stem from two main sources:
-
O-GlcNAc/Phosphorylation Crosstalk: O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues. By inhibiting OGA, this compound increases global O-GlcNAcylation, which can directly compete with and prevent phosphorylation at these "yin-yang" sites.[6] This reciprocal relationship means that a decrease in phosphorylation of your protein of interest could be an indirect consequence of increased O-GlcNAcylation, not a direct off-target effect of the drug on a kinase or phosphatase.[6][7]
-
True Off-Target Effects: Studies have shown that this compound has cellular effects that cannot be attributed solely to OGA inhibition.[8][9] It is a non-selective inhibitor that also potently targets lysosomal β-hexosaminidases (HexA/B).[3][10][11] Furthermore, some effects of PUGNAc on signaling pathways (like insulin (B600854) signaling) are not replicated even when more selective inhibitors for both OGA and HexA/B are used, suggesting PUGNAc has other, currently unknown, molecular targets.[8][9]
Q3: My cells show high toxicity or reduced viability after treatment. How can I mitigate this?
High concentrations or prolonged exposure to this compound can be cytotoxic. Chronic elevation of O-GlcNAc levels is associated with metabolic stress and insulin resistance.[12]
-
Optimize Dose and Duration: Perform a toxicity assay (e.g., MTT or LDH assay) to find the maximum non-toxic concentration and treatment duration for your cell line.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control.
-
Consider More Selective Inhibitors: If toxicity persists even at effective concentrations, consider using a more selective and potent OGA inhibitor, such as Thiamet-G, which may be better tolerated by cells as it does not inhibit β-hexosaminidases.[13][14]
Troubleshooting Guides
Guide 1: Addressing Inconsistent OGA Inhibition
If you suspect your this compound is not effectively inhibiting OGA, follow this troubleshooting workflow.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PUGNAc treatment provokes globotetraosylceramide accumulation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-PUGNAc stability in cell culture medium over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Z)-PUGNAc in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound treatment leads to an increase in the overall levels of protein O-GlcNAcylation, allowing for the study of the functional roles of this post-translational modification.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: How stable is this compound in cell culture medium?
While specific quantitative data on the half-life of this compound in various cell culture media is not extensively published, the oxime linkage within the molecule is known to be relatively stable to hydrolysis at physiological pH (pH 7.2-7.4) and 37°C.[1] For typical cell culture experiments (e.g., up to 72 hours), this compound is generally considered stable enough to elicit a biological response. However, for long-term experiments, it is advisable to empirically determine its stability under your specific experimental conditions. Factors such as medium composition, serum concentration, and pH can influence its stability.
Q4: What are the potential degradation products of this compound?
Under prolonged incubation in aqueous solutions, this compound may undergo hydrolysis at two primary sites:
-
Oxime ether linkage: Hydrolysis of this bond would yield the corresponding ketone or aldehyde sugar derivative and N-phenylhydroxylamine.
-
N-phenylcarbamate group: Hydrolysis of the carbamate (B1207046) can lead to the formation of aniline (B41778) and other derivatives.[2]
The appearance of unexpected peaks in analytical methods like HPLC or LC-MS may indicate the presence of these degradation products.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound in cell-based assays.
Issue 1: Inconsistent or No Effect of this compound Treatment
| Possible Cause | Suggested Solution |
| Degradation of this compound | - Prepare fresh working solutions of this compound in cell culture medium for each experiment. - For long-term experiments (> 72 hours), consider replenishing the medium with fresh this compound. - Assess the stability of this compound in your specific cell culture medium using the protocol provided below. |
| Improper Stock Solution Handling | - Ensure stock solutions are stored correctly at -20°C or -80°C in single-use aliquots. - Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and experimental endpoint. |
| Cellular Efflux | - Some cell lines may actively transport small molecules out of the cell. Consider using a different cell line or co-treatment with an efflux pump inhibitor if suspected. |
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
| Possible Cause | Suggested Solution |
| Inhibition of Lysosomal Hexosaminidases | - this compound is known to inhibit lysosomal β-hexosaminidases (HexA and HexB) in addition to O-GlcNAcase.[3][4][5] This can lead to the accumulation of gangliosides, such as GM2, which may cause cellular phenotypes unrelated to O-GlcNAcylation.[6][7] - To confirm that your observed phenotype is due to OGA inhibition, consider using a more specific OGA inhibitor, such as Thiamet-G, as a control.[4] |
| Cell Line Specific Sensitivity | - The response to this compound can vary between different cell lines. It is important to characterize the effects in your specific model system. |
A flowchart for troubleshooting inconsistent this compound effects is provided below.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective inhibitor Gal-PUGNAc of human lysosomal beta-hexosaminidases modulates levels of the ganglioside GM2 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-PUGNAc and Off-Target Inhibition of Lysosomal Hexosaminidases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target inhibition of lysosomal hexosaminidases by (Z)-PUGNAc. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1] Its primary intended use in research is to increase global O-GlcNAcylation levels to study the functional roles of this post-translational modification.
Q2: What are the known off-targets of this compound?
The most well-characterized off-targets of this compound are the lysosomal β-hexosaminidases, specifically Hexosaminidase A (Hex A) and Hexosaminidase B (Hex B).[2][3] These enzymes are structurally and mechanistically related to OGA.[4] Due to this similarity, this compound exhibits only modest selectivity for OGA over these lysosomal enzymes.[3]
Q3: What are the potential consequences of inhibiting lysosomal hexosaminidases?
Inhibition of Hex A and Hex B can lead to the accumulation of their substrates, primarily gangliosides (like GM2) and other glycoconjugates, within lysosomes.[5] This can mimic the biochemical phenotype of lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases.[6] Such off-target effects can confound experimental results, leading to misinterpretation of data originally intended to reflect the consequences of increased O-GlcNAcylation.[6][7]
Q4: How can I distinguish between on-target (OGA inhibition) and off-target (lysosomal hexosaminidase inhibition) effects of this compound in my experiments?
To dissect the specific effects of OGA inhibition from those of lysosomal hexosaminidase inhibition, it is recommended to use more selective inhibitors in parallel with this compound. For example, Thiamet-G is a highly selective OGA inhibitor with significantly less activity against lysosomal hexosaminidases.[4] Conversely, a selective lysosomal hexosaminidase inhibitor like Gal-PUGNAc or INJ2 can be used to specifically probe the effects of lysosomal inhibition.[3][5] Comparing the cellular phenotypes induced by these different inhibitors can help attribute observed effects to the correct target.
Troubleshooting Guide
Symptom 1: Unexpected changes in cellular lipid profiles or accumulation of vesicular structures observed after this compound treatment.
-
Possible Cause: This is a strong indication of off-target inhibition of lysosomal hexosaminidases, leading to the accumulation of gangliosides and other glycosphingolipids.
-
Troubleshooting Steps:
-
Use a selective OGA inhibitor: Repeat the experiment with a highly selective OGA inhibitor (e.g., Thiamet-G). If the observed phenotype is absent with the selective inhibitor, it is likely an off-target effect of this compound.
-
Use a selective lysosomal hexosaminidase inhibitor: Treat cells with an inhibitor specific for Hex A and Hex B (e.g., Gal-PUGNAc). If this recapitulates the phenotype, it confirms the involvement of lysosomal inhibition.
-
Biochemical analysis: Measure the levels of GM2 ganglioside in your cell lysates. An increase in GM2 is a direct marker of lysosomal hexosaminidase inhibition.
-
Lysosomal staining: Use lysosomal markers (e.g., LysoTracker) to visualize lysosomal morphology and accumulation of substrates.
-
Symptom 2: Altered insulin (B600854) signaling or glucose uptake that is inconsistent with published effects of O-GlcNAcylation.
-
Possible Cause: While O-GlcNAcylation is known to modulate insulin signaling, some effects observed with this compound may be due to off-target inhibition.[3][4] Inhibition of lysosomal hexosaminidases can lead to the accumulation of glycosphingolipids, which may independently affect cellular signaling pathways.
-
Troubleshooting Steps:
-
Compare with selective inhibitors: As with Symptom 1, use selective OGA and lysosomal hexosaminidase inhibitors to differentiate the on- and off-target effects on the insulin signaling cascade.
-
Analyze specific signaling nodes: Perform western blotting to analyze the phosphorylation status of key proteins in the insulin signaling pathway (e.g., IRS-1, Akt) in the presence of this compound versus a selective OGA inhibitor.
-
Symptom 3: Accumulation of free oligosaccharides in cell lysates.
-
Possible Cause: Inhibition of lysosomal hexosaminidases by this compound can disrupt the degradation of N-glycoproteins, leading to the accumulation of free oligosaccharides with non-reducing end GlcNAc residues.[6]
-
Troubleshooting Steps:
-
Mass spectrometry analysis: Analyze cell lysates by mass spectrometry to identify the composition of free oligosaccharides. The presence of species with terminal GlcNAc is indicative of lysosomal hexosaminidase inhibition.
-
Use a selective OGA inhibitor: Compare the free oligosaccharide profiles of cells treated with this compound and a selective OGA inhibitor. The accumulation of these specific oligosaccharides should not be observed with the selective inhibitor.[7]
-
Data Presentation
Table 1: Inhibitory Potency of this compound against O-GlcNAcase and Lysosomal Hexosaminidases
| Enzyme Target | Inhibitor Constant | Value (nM) |
| O-GlcNAcase (OGA) | Ki | 46 |
| O-GlcNAcase (hOGA) | IC50 | 35[2] |
| β-Hexosaminidase | Ki | 36 |
| β-Hexosaminidase | IC50 | 6[2] |
| Hexosaminidase A/B (Hex A/B) | IC50 | 25[2] |
Experimental Protocols
Protocol 1: Cellular β-Hexosaminidase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methods for measuring total cellular β-hexosaminidase activity.[8][9]
Materials:
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in water or PBS)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) in citrate (B86180) buffer (pH 4.5)
-
Stop solution: 0.4 M Glycine, pH 10.7
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with this compound or control vehicle for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in an appropriate volume of cold cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the assay. Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of cell lysate to each well. It is recommended to run samples in duplicate or triplicate.
-
Prepare a blank for each sample containing 20 µL of lysate and 100 µL of stop solution (added before the substrate).
-
Add 80 µL of the pNP-GlcNAc substrate solution to all wells (except the blanks where the stop solution was already added).
-
Tap the plate gently to mix.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the cell type and enzyme activity.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of stop solution to all wells. The solution should turn yellow.
-
Read the absorbance at 405 nm using a plate reader.
-
Subtract the absorbance of the sample blank from the corresponding sample reading.
-
Enzyme activity can be calculated using a p-nitrophenol standard curve and normalized to the protein concentration of the cell lysate.
-
Protocol 2: Cellular β-Hexosaminidase Activity Assay (Fluorometric)
This protocol is based on a more sensitive fluorometric method.[10][11]
Materials:
-
Cell lysis buffer (e.g., 1% NP-40 in PBS)
-
Substrate solution: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) in sodium citrate-phosphate buffer (pH 4.5)
-
Stop solution: 2 M Na2CO3 and 1.1 M glycine
-
96-well black flat-bottom plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Cell Lysate Preparation:
-
Follow the same procedure as in Protocol 1 for preparing cell lysates.
-
-
Enzyme Reaction:
-
In a 96-well black plate, add 25-50 µL of cell lysate to each well.
-
Add 50 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for at least 30 minutes. The incubation time can be extended for samples with low activity.
-
-
Measurement:
-
Stop the reaction by adding 200 µL of stop solution to each well.
-
Measure the fluorescence using a plate reader with excitation at 365 nm and emission at 450 nm.
-
A standard curve using 4-methylumbelliferone (B1674119) (4-MU) should be prepared to quantify the amount of product generated.
-
Enzyme activity is normalized to the protein concentration of the cell lysate.
-
Visualizations
Caption: Logical relationship of this compound's on-target and off-target effects.
Caption: Experimental workflow to dissect on-target vs. off-target effects.
References
- 1. Writing and erasing O-GlcNAc from target proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PugNAc, hexosaminidase A and B inhibitor (CAS 132489-69-1) | Abcam [abcam.com]
- 3. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective inhibitor Gal-PUGNAc of human lysosomal beta-hexosaminidases modulates levels of the ganglioside GM2 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 101bio.com [101bio.com]
- 9. tribioscience.com [tribioscience.com]
- 10. The β-hexosaminidase activity (release) assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Adjusting (Z)-PUGNAc concentration for different cell densities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-PUGNAc. The following information will help you optimize your experiments and address common challenges, particularly those related to varying cell densities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell. The "Z" isomer of PUGNAc is significantly more potent than the "E" isomer.[1] This modification can affect various signaling pathways, including the insulin (B600854) signaling pathway.
Q2: What is a typical starting concentration for this compound in cell culture?
A common starting concentration for this compound in various cell lines, such as 3T3-L1 adipocytes and rat skeletal muscle cells, is 100 µM.[2] However, the optimal concentration can vary depending on the cell type, cell density, and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How does cell density affect the efficacy of this compound?
Cell density is a critical factor that can influence the apparent potency of a compound.[3][4] At higher cell densities, the effective concentration of this compound per cell may be lower, potentially leading to a reduced effect. This can be due to several factors, including:
-
Increased metabolism of the compound: A higher number of cells can lead to a faster breakdown or modification of this compound.
-
Altered cellular signaling: Cell-to-cell contact and secreted factors at high densities can alter signaling pathways that may interact with the effects of this compound.[5]
-
Nutrient depletion and waste accumulation: High-density cultures can experience rapid depletion of essential nutrients and accumulation of metabolic byproducts, which can alter cellular physiology and drug response.[5]
Studies have shown that the IC50 (half-maximal inhibitory concentration) of some drugs can increase linearly with increasing cell seeding densities.[6] Therefore, it is crucial to consider and optimize cell density in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Varying cell seeding densities. | Standardize your cell seeding protocol. Ensure you are seeding the same number of viable cells for each experiment. Consider performing cell counts before seeding. |
| Cells are at different growth phases (e.g., log phase vs. stationary phase). | Plate cells and allow them to adhere and enter a consistent growth phase (typically 24 hours) before adding this compound. | |
| This compound treatment shows little to no effect | Cell density is too high, reducing the effective concentration per cell. | Optimize the this compound concentration for your specific cell density. See the "Experimental Protocol for Optimizing this compound Concentration" below. Consider using a lower seeding density. |
| The this compound stock solution has degraded. | This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. | |
| The incorrect isomer (E-PUGNAc) was used. | Ensure you are using the (Z)-isomer of PUGNAc, which is the more potent inhibitor of O-GlcNAcase.[1] | |
| Observed cellular toxicity or off-target effects | The concentration of this compound is too high for the specific cell line or density. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range if toxicity is observed. |
| Off-target effects of PUGNAc. | While this compound is a potent OGA inhibitor, some studies suggest it may have off-target effects.[7] Consider using other OGA inhibitors like Thiamet-G to confirm that the observed phenotype is due to OGA inhibition. |
Data Presentation
Table 1: Hypothetical Optimization of this compound Concentration for Different Seeding Densities of HeLa Cells
| Seeding Density (cells/cm²) | Recommended this compound Concentration Range (µM) for significant O-GlcNAcylation increase |
| 1 x 10⁴ (Low Density) | 50 - 75 |
| 5 x 10⁴ (Medium Density) | 75 - 100 |
| 2 x 10⁵ (High Density) | 100 - 150 |
Note: This table provides a hypothetical example. The optimal concentrations need to be determined experimentally for each cell line and experimental condition.
Experimental Protocols
Experimental Protocol for Optimizing this compound Concentration at Different Cell Densities
This protocol outlines a method to determine the optimal this compound concentration for your specific cell line and a range of cell densities.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- This compound stock solution (e.g., 10 mM in DMSO)
- Multi-well plates (e.g., 24-well or 96-well)
- Reagents for cell lysis and Western blotting
- Antibodies: Anti-O-GlcNAc (e.g., RL2 or CTD110.6), loading control (e.g., anti-β-actin or anti-GAPDH), and appropriate secondary antibodies.
2. Procedure:
3. Data Analysis:
- For each cell density, plot the relative O-GlcNAc signal against the this compound concentration.
- Determine the concentration of this compound that gives a robust and saturating increase in O-GlcNAcylation without causing significant cell death for each cell density. This will be your optimal concentration for that specific cell density.
Mandatory Visualization
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Factors Affecting Cell Culture: Cell Density - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling (Z)-PUGNAc
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting experiments involving (Z)-PUGNAc.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it can be viable for at least four years.[1] For short-term storage, it can be kept at room temperature in the continental US, though storage conditions may vary elsewhere.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared by dissolving this compound in an organic solvent such as DMSO or dimethyl formamide (B127407) (DMF).[1] For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] When preparing the stock solution, it is advisable to purge the solvent with an inert gas.[1]
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound varies depending on the solvent. Refer to the table below for solubility data. Note that for some solvents, sonication or gentle heating may be required to achieve complete dissolution.[2][3]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 50[2] | 141.51[2] |
| Dimethyl Formamide | ~10[1] | ~28.3 |
| PBS (pH 7.2) | ~1[1] | ~2.83 |
Q4: Can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[2]
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications from proteins.[2][4][5] By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins within cells.[4] It is important to note that the (Z)-isomer is a significantly more potent inhibitor of O-GlcNAcase than the (E)-isomer.[2][6]
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound in my cell-based assay.
-
Possible Cause 1: Improper storage or handling.
-
Solution: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and for the appropriate duration. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Incorrect isomer.
-
Possible Cause 3: Insufficient cellular uptake or incubation time.
-
Solution: Optimize the concentration and incubation time of this compound for your specific cell line. Treatment of HT29 cells with this compound has been shown to increase O-GlcNAc levels approximately two-fold.[4] Prolonged incubation (e.g., 12-19 hours) has been used in adipocytes and skeletal muscle to induce insulin (B600854) resistance.[7][8]
-
-
Possible Cause 4: Off-target effects.
-
Solution: Be aware that this compound can inhibit other hexosaminidases, such as lysosomal hexosaminidase A/B (HexA/B).[9][10] This lack of specificity can lead to off-target effects that may confound experimental results.[9][10] Consider using more selective OGA inhibitors, such as Thiamet-G, to confirm that the observed phenotype is due to OGA inhibition.[11]
-
Issue 2: Precipitation of this compound in my aqueous working solution.
-
Possible Cause 1: Low aqueous solubility.
-
Solution: this compound has limited solubility in aqueous buffers (~1 mg/mL in PBS, pH 7.2).[1] Ensure that the final concentration of this compound in your aqueous working solution does not exceed its solubility limit.
-
-
Possible Cause 2: Insignificant amount of organic solvent.
-
Solution: When diluting a stock solution into an aqueous buffer, ensure that the residual amount of the organic solvent is sufficient to maintain solubility but low enough to avoid physiological effects on your cells or organism.[1] If precipitation occurs, you may need to adjust the formulation. For in vivo studies, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[2]
-
Issue 3: I am observing insulin resistance in my cell model after this compound treatment, but I want to confirm it is due to OGA inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Solution: While this compound has been shown to induce insulin resistance in adipocytes and skeletal muscle,[7][8] some studies suggest this effect may not be solely due to OGA inhibition.[9][11] To confirm that the observed insulin resistance is a direct result of increased O-GlcNAcylation, consider the following:
-
Use a more selective OGA inhibitor and see if it recapitulates the phenotype.[11]
-
Employ genetic approaches, such as siRNA-mediated knockdown of OGA, to validate the pharmacological findings.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 353.33 g/mol )[4]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.53 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Vortex or sonicate the solution until the solid is completely dissolved.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.[2]
-
Protocol 2: In Vitro O-GlcNAcase Inhibition Assay
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 100 mM citrate/phosphate buffer, pH 6.5)
-
This compound stock solution (in DMSO)
-
96-well black plates
-
Plate reader capable of measuring fluorescence
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) without the inhibitor.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the fluorogenic substrate to each well.
-
Initiate the reaction by adding the recombinant hOGA to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M Na2CO3).
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 440 nm for 4-MU).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Simplified insulin signaling pathway and the inhibitory effect of this compound on O-GlcNAcase.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 5. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]
- 6. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (Z)-PUGNAc and (E)-PUGNAc Potency in O-GlcNAcase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of the geometric isomers of PUGNAc, (Z)-PUGNAc and (E)-PUGNAc, against O-GlcNAcase (OGA). O-GlcNAcylation is a dynamic post-translational modification implicated in a multitude of cellular processes, and its dysregulation is associated with various diseases, including diabetes, cancer, and neurodegenerative disorders. OGA is the enzyme responsible for the removal of O-GlcNAc from proteins, making it a critical target for therapeutic intervention. Understanding the differential potency of its inhibitors is paramount for the development of effective and specific therapeutic agents.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and (E)-PUGNAc against O-GlcNAcase (OGA) has been evaluated, revealing a significant disparity in their efficacy. The (Z)-isomer is a substantially more potent inhibitor of OGA than the (E)-isomer.[1]
| Compound | Target Enzyme | Ki (nM) | % Inhibition at 1 µM |
| This compound | O-GlcNAcase | 46[2] | ~80%[2] |
| β-hexosaminidase | 36[2] | - | |
| (E)-PUGNAc | O-GlcNAcase | Not Reported | ~10%[2] |
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory potency of compounds against O-GlcNAcase using a fluorogenic substrate.
O-GlcNAcase Inhibition Assay using a Fluorogenic Substrate
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound and (E)-PUGNAc) against recombinant human O-GlcNAcase.
2. Materials:
- Enzyme: Recombinant human O-GlcNAcase (full-length).
- Substrate: 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUGlcNAc) or a similar fluorogenic substrate.
- Test Compounds: this compound and (E)-PUGNAc, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0.
- Stop Solution: 0.5 M sodium carbonate, pH 10.5.
- Instrumentation: Fluorescence plate reader.
- Labware: 96-well black microplates.
3. Methods:
Mandatory Visualization
Signaling Pathway
The O-GlcNAc signaling pathway is a dynamic process regulated by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). This pathway is intricately linked to cellular metabolism, particularly the hexosamine biosynthetic pathway (HBP), which produces the donor substrate UDP-GlcNAc.
Caption: O-GlcNAc Signaling Pathway.
Experimental Workflow
The workflow for determining the inhibitory potency of this compound and (E)-PUGNAc against OGA is a systematic process involving compound preparation, enzymatic reaction, and data analysis.
Caption: OGA Inhibition Assay Workflow.
References
- 1. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:132489-69-1 | Inhibitor of O-GlcNAcase and β-hexosaminidase | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Choosing Your OGA Inhibitor: A Head-to-Head Comparison of (Z)-PUGNAc and Thiamet-G
For researchers in cellular biology, neuroscience, and drug development, the study of O-GlcNAcylation, a dynamic post-translational modification, is crucial. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT) which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA) which removes it. The use of specific inhibitors to modulate OGA activity is a fundamental tool to elucidate the roles of O-GlcNAcylation in various signaling pathways and disease states. Among the available OGA inhibitors, (Z)-PUGNAc and Thiamet-G are two of the most commonly cited. This guide provides a comprehensive comparison to aid researchers in selecting the appropriate inhibitor for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Thiamet-G |
| Potency (OGA) | Moderate (nM range) | High (low nM range) |
| Selectivity | Poor (inhibits β-hexosaminidases) | Excellent (>37,000-fold for OGA) |
| Cell Permeability | Yes | Yes |
| In Vivo Efficacy | Limited by off-target effects | Widely demonstrated |
| Primary Use | General OGA inhibition studies | Selective OGA inhibition in cells and in vivo |
Performance Data: A Quantitative Comparison
The choice between this compound and Thiamet-G often comes down to the specific requirements for potency and selectivity. The following tables summarize the key quantitative data for each inhibitor.
Table 1: Inhibitory Potency
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| This compound | OGA | 46 | 46[1] |
| Human OGA (hOGA) | 35[1] | ||
| Thiamet-G | OGA | 2.1[2][3], 21[4] | |
| Human OGA (hOGA) | 20[5] |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Inhibitor Selectivity
| Inhibitor | Off-Target | Ki (nM) | IC50 (nM) | Selectivity (Off-Target/OGA) |
| This compound | β-hexosaminidase | 36 | 6[1] | ~0.8-fold |
| Hex A/B | 25[1] | ~0.7-fold | ||
| Thiamet-G | β-hexosaminidase | >37,000-fold[2][3] |
Selectivity is a critical parameter. A high selectivity ratio indicates that the inhibitor is much more potent for its intended target (OGA) than for off-targets.
Table 3: Cellular and In Vivo Efficacy
| Inhibitor | Parameter | Value | Cell Line/Animal Model |
| This compound | Increase in O-GlcNAc levels | ~2-fold | HT29 cells |
| Thiamet-G | EC50 for O-GlcNAc increase | 30 nM[5] | NGF-differentiated PC-12 cells |
| In vivo dose (mouse) | 20 mg/kg (i.p.)[5] | C57BL/6 mice | |
| In vivo dose (mouse, oral) | 600 mg/kg/day in drinking water[6] | rTg4510 mice |
EC50 (half-maximal effective concentration) reflects the concentration of a drug that gives half of the maximal response.
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors are used, it is essential to visualize the O-GlcNAc signaling pathway and a typical experimental workflow for evaluating OGA inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments used to evaluate OGA inhibitors.
Protocol 1: In Vitro OGA Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified OGA.
-
Reagents and Materials:
-
Purified recombinant human OGA
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay Buffer: 50 mM NaH2PO4, pH 7.4
-
Inhibitor stock solutions (this compound or Thiamet-G in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in Assay Buffer.
-
In the 96-well plate, add 50 µL of the inhibitor dilution (or vehicle control) to each well.
-
Add 25 µL of the OGA enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for Cellular O-GlcNAc Levels
This method is used to assess the effect of OGA inhibitors on the overall level of O-GlcNAcylated proteins in cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, Thiamet-G, or vehicle control for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the changes in O-GlcNAc levels, normalizing to a loading control like β-actin or GAPDH.[7][8]
-
Protocol 3: Cell Viability Assay (MTT)
This assay determines the cytotoxicity of the OGA inhibitors.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the inhibitor or vehicle control for the desired duration.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[9][10]
-
Protocol 4: In Vivo Administration of Thiamet-G in Mice
This protocol outlines a general procedure for administering Thiamet-G to mice to study its in vivo effects.
-
Animal Model:
-
Use an appropriate mouse model for the disease under investigation (e.g., a tauopathy model for Alzheimer's disease research).
-
-
Inhibitor Preparation and Administration:
-
For intraperitoneal (i.p.) injection, dissolve Thiamet-G in a suitable vehicle like PBS. A typical dose is 20 mg/kg.[5]
-
For oral administration, Thiamet-G can be mixed into the drinking water. A common dose is 600 mg/kg/day.[6]
-
Administer the inhibitor or vehicle control to the respective groups of mice for the predetermined duration of the study.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the tissues of interest (e.g., brain, liver).
-
Process the tissues for downstream analysis, such as Western blotting to measure O-GlcNAc levels and phosphorylation status of target proteins, or immunohistochemistry to assess pathological markers.
-
Conclusion: Making the Right Choice
The selection between this compound and Thiamet-G should be guided by the specific experimental goals.
-
This compound can be a cost-effective option for initial, proof-of-concept studies where the primary goal is to observe the general effects of increased O-GlcNAcylation. However, its significant off-target inhibition of β-hexosaminidases makes it unsuitable for studies where selectivity is critical.[11][12] The non-specific effects of this compound can confound data interpretation, particularly in studies related to lysosomal function or when investigating pathways that may be affected by hexosaminidase activity.[13]
-
Thiamet-G is the superior choice for most applications due to its high potency and exceptional selectivity for OGA.[2][3] Its ability to cross the blood-brain barrier and its demonstrated efficacy in a wide range of cellular and animal models make it the gold standard for investigating the specific roles of OGA and O-GlcNAcylation in complex biological systems.[14][15] While it may be more expensive, the reliability and specificity of the data obtained with Thiamet-G justify the investment for rigorous scientific inquiry.
References
- 1. PugNAc, hexosaminidase A and B inhibitor (CAS 132489-69-1) | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. imrpress.com [imrpress.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. protocols.io [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Computational Studies on the Potency and Selectivity of PUGNAc Derivatives Against GH3, GH20, and GH84 β-N-acetyl-D-hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiamet G mediates neuroprotection in experimental stroke by modulating microglia/macrophage polarization and inhibiting NF-κB p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating O-GlcNAcase Inhibition: A Comparative Guide to (Z)-PUGNAc and Alternatives
For researchers, scientists, and drug development professionals, validating the inhibition of O-GlcNAcase (OGA) is a critical step in studying the functional roles of O-GlcNAcylation and developing potential therapeutics for a range of diseases, including neurodegenerative disorders and diabetes. This guide provides a comprehensive comparison of (Z)-PUGNAc, a widely used OGA inhibitor, with other notable alternatives, supported by experimental data and detailed protocols.
Introduction to O-GlcNAcase and Its Inhibition
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The interplay between OGT and OGA maintains a delicate balance of protein O-GlcNAcylation, influencing a multitude of cellular processes, including signal transduction, transcription, and protein stability.
Inhibiting OGA leads to an increase in global O-GlcNAcylation, allowing researchers to study the downstream effects of this modification. This compound, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent inhibitor of OGA. However, its utility can be compromised by a lack of selectivity, as it also inhibits lysosomal β-hexosaminidases. This has driven the development of more selective and potent OGA inhibitors.
Comparative Analysis of O-GlcNAcase Inhibitors
The selection of an appropriate OGA inhibitor is crucial for obtaining reliable and interpretable experimental results. The following table summarizes the key performance characteristics of this compound and several common alternatives.
| Inhibitor | Target(s) | Potency (Ki/IC50) | Selectivity (OGA vs. Hexosaminidases) | Cell Permeability | Known Off-Target Effects |
| This compound | OGA, Lysosomal β-Hexosaminidases | OGA Ki: ~46-50 nM[1]; Hexosaminidase Ki: ~36 nM | Low | Yes | Inhibits lysosomal hexosaminidases[1][2]; potential for other unknown targets.[3] |
| Thiamet-G | OGA | Ki: ~21 nM | High (>75,000-fold) | Yes | Minimal off-target effects reported. |
| NAG-thiazoline | OGA, Lysosomal β-Hexosaminidases | Potent inhibitor | Derivatives show high selectivity | Yes | Parent compound is non-selective.[2] |
| NButGT | OGA | Ki: ~230 nM | Moderate (~1,500-fold) | Yes | Less potent than Thiamet-G. |
| GlcNAcstatin | OGA | Ki: ~2.9 nM (GlcNAcstatin C) | High (up to 900,000-fold for derivatives) | Yes | Generally highly selective. |
| ASN90 | OGA | IC50: 10.2 nM (recombinant human OGA) | High | Yes (brain-penetrant) | Not specified in the provided context. |
| MK-8719 | OGA | EC50: 52.7 nM (rat PC12 cells) | High | Yes (brain-penetrant) | Not specified in the provided context. |
Experimental Protocols
Accurate validation of OGA inhibition requires robust experimental design. Below are detailed protocols for an in vitro OGA activity assay and for generating a this compound dose-response curve.
Protocol 1: In Vitro O-GlcNAcase Activity Assay
This protocol utilizes a fluorogenic substrate, 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc), to measure OGA activity.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc) substrate
-
Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0
-
Stop Solution: 0.5 M sodium carbonate
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 4MU-GlcNAc in DMSO. Dilute in Assay Buffer to the desired final concentration (e.g., 2x the Km value).
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of inhibitor concentrations.
-
Dilute recombinant hOGA in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 25 µL of the appropriate inhibitor dilution (or Assay Buffer for the no-inhibitor control).
-
Add 25 µL of diluted hOGA enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the 4MU-GlcNAc substrate solution to each well to start the reaction. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Measure Fluorescence:
-
Read the fluorescence of the plate using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Protocol 2: Generating a this compound Dose-Response Curve
This protocol outlines the steps to determine the IC50 value of this compound.
Procedure:
-
Follow the In Vitro OGA Activity Assay protocol (Protocol 1).
-
Prepare this compound dilutions: Create a series of at least 8-10 dilutions of this compound, typically in a semi-logarithmic fashion (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a no-inhibitor control).
-
Perform the assay in triplicate for each inhibitor concentration.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control (0% inhibition) and a fully inhibited control (100% inhibition, if available) or no enzyme control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the O-GlcNAcylation signaling pathway, the experimental workflow for generating a dose-response curve, and the logical relationship of the dose-response curve itself.
O-GlcNAcylation Signaling Pathway
Experimental Workflow for Dose-Response Curve Generation
Logical Relationship of a Dose-Response Curve
Conclusion
Validating O-GlcNAcase inhibition is fundamental to understanding the complex roles of O-GlcNAcylation in cellular health and disease. While this compound has been a valuable tool, its lack of selectivity necessitates careful interpretation of results and consideration of more specific alternatives. This guide provides a framework for comparing OGA inhibitors and offers detailed protocols to enable researchers to confidently and accurately validate OGA inhibition in their experimental systems. The use of robust, well-characterized inhibitors and standardized assays will ultimately lead to a deeper understanding of the "sugar code" that governs cellular function.
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-penetrant, nanomolar O-GlcNAcase inhibitors selective against lysosomal hexosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity analysis of (Z)-PUGNAc compared to other O-GlcNAcase inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The dynamic post-translational modification of intracellular proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism implicated in a vast array of cellular processes, from signal transduction to gene expression. The levels of O-GlcNAcylation are tightly controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. Pharmacological inhibition of OGA has emerged as a key strategy to artificially elevate global O-GlcNAc levels, enabling the elucidation of its downstream effects and offering potential therapeutic avenues for diseases such as Alzheimer's and diabetes.
This guide provides a detailed comparative analysis of the specificity of (Z)-PUGNAc, a widely used OGA inhibitor, against other prominent inhibitors, namely Thiamet-G and NAG-thiazoline. We present quantitative data on their inhibitory potency and selectivity, detailed experimental protocols for assessing their activity, and visual diagrams to illustrate key concepts.
Data Presentation: A Head-to-Head Comparison of OGA Inhibitors
The efficacy and utility of an OGA inhibitor are largely defined by its potency (how strongly it binds to OGA) and its selectivity (its ability to inhibit OGA over other related enzymes). The most significant off-target enzyme for many OGA inhibitors is the lysosomal β-hexosaminidase, which has a structurally similar active site. Non-selective inhibition of β-hexosaminidase can lead to undesired cellular effects, confounding experimental results and posing potential safety risks in therapeutic applications.
The following table summarizes the inhibitory constants (K_i_ or IC_50_) of this compound, Thiamet-G, and NAG-thiazoline against O-GlcNAcase and β-hexosaminidase, providing a clear quantitative comparison of their performance.
| Inhibitor | Target Enzyme | K_i_ / IC_50_ (nM) | Selectivity (β-hex / OGA) | Reference |
| This compound | O-GlcNAcase (human) | 46 | ~0.8 | [1] |
| β-Hexosaminidase (human) | 35 | [1] | ||
| Thiamet-G | O-GlcNAcase (human) | 21 | >37,000 | [2][3] |
| β-Hexosaminidase (human) | >780,000 | [3] | ||
| NAG-thiazoline | O-GlcNAcase (human) | 70 | 1 | [4][5] |
| β-Hexosaminidase (human) | 70 | [4][5] |
Table 1: Comparison of Inhibitory Potency and Selectivity. Lower K_i_ or IC_50_ values indicate higher potency. The selectivity ratio is calculated by dividing the inhibitory constant for β-hexosaminidase by that for O-GlcNAcase. A higher ratio indicates greater selectivity for OGA.
Experimental Protocols: Measuring O-GlcNAcase Inhibition
The determination of inhibitory constants is crucial for characterizing and comparing OGA inhibitors. A common method involves an in vitro enzymatic assay using a chromogenic or fluorogenic substrate.
Key Experiment: In Vitro O-GlcNAcase Inhibition Assay
Objective: To determine the inhibitory potency (K_i_ or IC_50_) of a compound against O-GlcNAcase.
Principle: The assay measures the rate of OGA-catalyzed hydrolysis of a synthetic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc). In the presence of an inhibitor, the rate of substrate cleavage is reduced. By measuring this reduction at various inhibitor concentrations, the IC_50_ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. The K_i_ can then be calculated from the IC_50_ value, taking into account the substrate concentration and the Michaelis constant (K_m_) of the enzyme for the substrate.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4
-
Substrate: pNP-GlcNAc or 4MU-GlcNAc
-
Inhibitor stock solutions (e.g., this compound, Thiamet-G, NAG-thiazoline in DMSO)
-
Stop Solution: 0.4 M glycine, pH 10.4 (for pNP-GlcNAc)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation: Dilute the stock solution of hOGA in assay buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or vehicle control)
-
hOGA solution
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: For pNP-GlcNAc, add the stop solution to each well. For 4MU-GlcNAc, the reaction can often be read directly.
-
Data Acquisition:
-
For pNP-GlcNAc, measure the absorbance at 405 nm.
-
For 4MU-GlcNAc, measure the fluorescence with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background reading (no enzyme) from all values.
-
Plot the enzyme activity (absorbance or fluorescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC_50_ value.
-
Specificity Assay: To determine the selectivity of the inhibitor, the same assay is performed using recombinant human β-hexosaminidase in place of hOGA.
Visualizing the Landscape of O-GlcNAcase Inhibition
Diagrams generated using Graphviz provide a clear visual representation of the concepts discussed.
The diagram above illustrates the dynamic process of O-GlcNAcylation, where OGT adds and OGA removes the O-GlcNAc moiety from proteins. OGA inhibitors block the removal step, leading to an accumulation of O-GlcNAcylated proteins.
This flowchart outlines the key steps involved in a typical in vitro OGA inhibition assay, from the preparation of reagents to the final determination of the IC_50_ value.
Concluding Remarks
The choice of an O-GlcNAcase inhibitor is a critical decision in experimental design. While this compound is a potent inhibitor of OGA, its significant off-target activity against β-hexosaminidase necessitates caution in interpreting results. In contrast, Thiamet-G offers exceptional selectivity, making it a more reliable tool for specifically probing the consequences of OGA inhibition. NAG-thiazoline, while potent, also lacks selectivity over β-hexosaminidase. Researchers should carefully consider the data presented in this guide to select the most appropriate inhibitor for their specific research questions, ensuring the generation of robust and unambiguous data.
References
- 1. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiamet-G: A Superior and More Selective Alternative to (Z)-PUGNAc for In Vivo O-GlcNAcase Inhibition
For researchers in neuroscience, oncology, and metabolic diseases, the study of O-GlcNAcylation, a dynamic post-translational modification, is crucial. The development of potent and selective inhibitors for O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc from proteins, has been instrumental in advancing this field. This guide provides a comprehensive comparison of two widely used OGA inhibitors, Thiamet-G and (Z)-PUGNAc, demonstrating the superior selectivity of Thiamet-G for in vivo studies, supported by experimental data and detailed protocols.
Executive Summary
Thiamet-G emerges as the preferred choice for in vivo investigations of OGA inhibition due to its remarkable selectivity. Unlike this compound, which exhibits significant off-target inhibition of lysosomal β-hexosaminidases (HexA and HexB), Thiamet-G allows for the specific interrogation of OGA function without confounding effects. This high selectivity minimizes the risk of misinterpreting experimental outcomes and ensures that observed phenotypes are directly attributable to the inhibition of OGA. This guide will delve into the comparative data, experimental methodologies, and the underlying signaling pathways to support the use of Thiamet-G as a more reliable tool for in vivo research.
Data Presentation: Thiamet-G vs. This compound
The following tables summarize the key quantitative data comparing the in vitro potency and in vivo selectivity of Thiamet-G and this compound.
Table 1: In Vitro Inhibitory Potency
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) |
| Thiamet-G | Human OGA | 21 nM[1] |
| Human β-Hexosaminidase | > 2,000,000 nM | |
| This compound | Human OGA | 46 nM |
| Human β-Hexosaminidase | 36 nM |
Table 2: In Vivo Selectivity and Effects
| Feature | Thiamet-G | This compound |
| Primary Target | O-GlcNAcase (OGA)[1] | O-GlcNAcase (OGA) |
| Major Off-Target | None reported at therapeutic doses[2] | Lysosomal β-hexosaminidases (HexA/B)[3] |
| Blood-Brain Barrier Permeability | Yes[4] | Yes |
| Reported In Vivo Effects | Increased brain O-GlcNAcylation, reduced tau phosphorylation[1][4] | Increased global O-GlcNAcylation, potential for insulin (B600854) resistance due to off-target effects[3] |
Mandatory Visualization
Signaling Pathway of O-GlcNAcylation
Caption: O-GlcNAcylation signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Selectivity Comparison
Caption: Workflow for comparing in vivo selectivity of OGA inhibitors.
Experimental Protocols
In Vivo Administration of OGA Inhibitors and Tissue Collection
This protocol is adapted from studies investigating the in vivo effects of Thiamet-G.[4]
1. Animal Model and Grouping:
-
Use adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice.
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to three groups: Vehicle control (saline or appropriate vehicle), Thiamet-G, and this compound.
2. Inhibitor Preparation and Administration:
-
Dissolve Thiamet-G and this compound in sterile saline. A typical dose for Thiamet-G is 20 mg/kg.[4] The dose for this compound should be determined based on previous literature to achieve comparable OGA inhibition.
-
Administer the inhibitors via intraperitoneal (i.p.) injection.
3. Tissue Collection:
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours) post-injection, euthanize the animals using an approved method.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Rapidly dissect the brain, liver, and other tissues of interest.
-
Immediately freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
OGA and β-Hexosaminidase Activity Assays
This protocol allows for the assessment of on-target (OGA) and off-target (β-hexosaminidase) enzyme activity in tissue lysates.
1. Tissue Lysate Preparation:
-
Homogenize the frozen tissues in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
2. OGA Activity Assay:
-
Use a fluorogenic substrate such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) in the presence of a specific β-hexosaminidase inhibitor (e.g., Gal-PUGNAc) to ensure measurement of OGA activity only.[5]
-
In a 96-well plate, combine tissue lysate, assay buffer (e.g., 50 mM sodium cacodylate, pH 6.4), and the β-hexosaminidase inhibitor.
-
Initiate the reaction by adding the 4-MUG substrate.
-
Incubate at 37°C and measure the fluorescence of the released 4-methylumbelliferone (B1674119) at excitation/emission wavelengths of 365/445 nm over time.
-
Calculate the rate of reaction, which is proportional to OGA activity.
3. β-Hexosaminidase Activity Assay:
-
The assay is similar to the OGA activity assay but is performed in the absence of a specific β-hexosaminidase inhibitor.
-
Use an assay buffer with a pH optimum for lysosomal hexosaminidases (e.g., citrate (B86180) buffer, pH 4.5).
-
Measure the fluorescence of the released 4-methylumbelliferone as described above.
-
The rate of reaction is proportional to total β-hexosaminidase activity.
Western Blot for Global O-GlcNAcylation
This protocol is for assessing the overall increase in protein O-GlcNAcylation following inhibitor treatment.
1. Sample Preparation and SDS-PAGE:
-
Prepare tissue lysates as described above.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
2. Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins (e.g., CTD110.6 or RL2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the O-GlcNAc signal to a loading control protein (e.g., GAPDH or β-actin).
Conclusion
The experimental evidence strongly supports the use of Thiamet-G over this compound for in vivo studies requiring specific inhibition of OGA. Thiamet-G's high selectivity minimizes the confounding off-target effects on β-hexosaminidases, which are a significant concern with this compound.[3][6] This clarity is essential for accurately attributing observed physiological or pathological changes to the modulation of O-GlcNAcylation. For researchers aiming to dissect the precise roles of OGA in health and disease, Thiamet-G provides a more reliable and specific pharmacological tool, ensuring the integrity and interpretability of in vivo experimental data.
References
- 1. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective inhibitor Gal-PUGNAc of human lysosomal beta-hexosaminidases modulates levels of the ganglioside GM2 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OGA Inhibitors: (Z)-PUGNAc vs. NAG-thiazoline and its Derivatives
For researchers, scientists, and drug development professionals, the selection of a suitable O-GlcNAcase (OGA) inhibitor is critical for accurately dissecting the roles of O-GlcNAcylation in cellular processes and for the development of potential therapeutics. This guide provides a comparative analysis of three prominent OGA inhibitors: (Z)-PUGNAc, NAG-thiazoline, and the NAG-thiazoline derivative, Thiamet-G, with a focus on their performance, selectivity, and mechanism of action, supported by experimental data.
Performance and Selectivity: A Head-to-Head Comparison
The efficacy of an OGA inhibitor is determined by its potency (typically measured by IC50 and Ki values) and its selectivity for OGA over other glycoside hydrolases, particularly the lysosomal β-hexosaminidases (HexA and HexB). Off-target inhibition of β-hexosaminidases can lead to undesirable cellular effects, confounding experimental results and posing safety concerns for therapeutic applications.[1]
| Inhibitor | Target | IC50 | Ki | Selectivity (OGA vs. Hexosaminidase) | Reference |
| This compound | Human OGA | - | ~50 nM | Low (also inhibits β-hexosaminidases) | [1][2] |
| Human β-hexosaminidase | - | Potent inhibition | [1] | ||
| NAG-thiazoline | Human OGA | - | ~70 nM | None (inhibits both OGA and β-hexosaminidase) | [3] |
| Human β-hexosaminidase | - | ~70 nM | [3] | ||
| Thiamet-G | Human OGA | - | 2.1 nM - 21 nM | High (~37,000-fold more selective for OGA) | [3][4] |
| Human β-hexosaminidase | - | High micromolar range | [4] |
As the data indicates, while all three compounds are potent inhibitors of OGA, their selectivity profiles differ significantly. This compound and NAG-thiazoline exhibit poor selectivity, potently inhibiting both OGA and lysosomal β-hexosaminidases.[1][2][3] In contrast, Thiamet-G, a derivative of NAG-thiazoline, demonstrates remarkable selectivity for OGA, making it a more precise tool for studying O-GlcNAcylation.[3][4] The inhibitory promiscuity of PUGNAc has been shown to cause off-target effects that can complicate the interpretation of experimental outcomes.[1]
Mechanism of Action: Mimicking the Transition State
The catalytic mechanism of OGA proceeds through a substrate-assisted mechanism involving an oxazoline (B21484) intermediate.[3] Potent inhibitors of OGA are often designed as transition state analogs that mimic this intermediate.
NAG-thiazoline and its derivatives, such as Thiamet-G, are considered excellent transition state mimics.[2][3] Their structures closely resemble the oxazoline intermediate, allowing for tight binding to the OGA active site.[3] In contrast, this compound is considered a poor transition state analogue.[2] While it does inhibit OGA, its binding is not as optimized to the transition state geometry, which may contribute to its lower selectivity.[2]
Impact on Cellular Signaling Pathways
OGA inhibition leads to an increase in global O-GlcNAcylation, which can have profound effects on various signaling pathways, often through interplay with protein phosphorylation. Two well-studied examples are the insulin (B600854) signaling and neurodegenerative disease pathways.
OGA Inhibition and Insulin Signaling
O-GlcNAcylation is a key regulator of insulin signaling. Increased O-GlcNAcylation of proteins in the insulin signaling cascade, such as Akt, can attenuate the downstream signal.[5] OGA inhibitors, by increasing O-GlcNAcylation, can modulate this pathway.
OGA Inhibition in Neurodegenerative Disease Models
In the context of neurodegenerative diseases like Alzheimer's, aberrant phosphorylation of the protein Tau is a key pathological hallmark.[6] Increased O-GlcNAcylation of Tau has been shown to reduce its phosphorylation and aggregation.[6][7] OGA inhibitors like Thiamet-G have been demonstrated to increase Tau O-GlcNAcylation and provide neuroprotection in preclinical models.[6][7]
Experimental Protocols
In Vitro OGA Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency of a compound against OGA in vitro using a fluorogenic substrate.
Materials:
-
Recombinant human OGA
-
OGA assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.0)
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Test inhibitors (e.g., this compound, NAG-thiazoline, Thiamet-G) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in OGA assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant OGA to each well.
-
Add the serially diluted inhibitors to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the reaction for a set period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (e.g., 4-methylumbelliferone) using a fluorometer (e.g., excitation at 365 nm, emission at 445 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Cellular O-GlcNAcylation
This protocol describes how to assess the effect of OGA inhibitors on total O-GlcNAcylation levels in cultured cells.[8][9]
Materials:
-
Cultured cells
-
OGA inhibitor (e.g., Thiamet-G)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and OGA inhibitors (e.g., Thiamet-G)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the OGA inhibitor at various concentrations and for different durations. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-PUGNAc: A Comparative Analysis of its Selectivity for OGA Over Other Hexosaminidases
(Z)-PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a widely utilized inhibitor in cell biology and glycobiology to study the roles of O-GlcNAcylation, a dynamic post-translational modification. It effectively inhibits O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins, leading to an increase in cellular O-GlcNAc levels. However, a critical aspect for researchers to consider is the selectivity of this compound. This guide provides a comparative assessment of this compound's inhibitory activity against OGA versus other functionally related hexosaminidases, supported by experimental data and detailed protocols.
Data Presentation: Inhibitory Potency of this compound
The inhibitory potency of this compound against human OGA (hOGA) and human lysosomal β-hexosaminidases (HexA and HexB) has been determined in multiple studies. The data clearly indicates that this compound is a potent inhibitor of both OGA and lysosomal hexosaminidases, demonstrating a lack of significant selectivity.
| Enzyme Target | Inhibitor | K_i_ (nM) | Reference |
| Human O-GlcNAcase (hOGA) | This compound | 46 | [1] |
| Human Lysosomal β-Hexosaminidase B (HsHexB) | This compound | 36 | [1] |
| Vibrio cholerae β-Hexosaminidase (VcNagZ) | This compound | 48 | [1] |
Note: K_i_ (inhibition constant) values can vary between studies due to differences in experimental conditions such as substrate concentration, pH, and temperature. The presented data serves as a representative comparison. The low nanomolar K_i_ values for both hOGA and HsHexB highlight the non-selective nature of this compound.
Experimental Protocols
To accurately assess the selectivity of this compound, standardized enzymatic assays are crucial. Below are detailed methodologies for determining the inhibitory activity against OGA and lysosomal β-hexosaminidases.
O-GlcNAcase (OGA) Inhibition Assay
This protocol outlines a typical in vitro assay to measure the inhibition of OGA by this compound using a fluorogenic substrate.
Materials:
-
Recombinant human OGA (hOGA)
-
This compound
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUGlcNAc) - Substrate
-
Assay Buffer: 50 mM Sodium Cacodylate, pH 6.5, 100 mM NaCl, 0.1% BSA
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the Assay Buffer to create a range of inhibitor concentrations.
-
In the wells of a 96-well microplate, add 20 µL of the diluted this compound solutions. Include a control with buffer only (no inhibitor).
-
Add 20 µL of the hOGA enzyme solution (at a final concentration optimized for linear reaction kinetics) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the 4-MUGlcNAc substrate solution (at a concentration close to its K_m_ value).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC_50_ and K_i_ values using appropriate software.
Lysosomal β-Hexosaminidase Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on lysosomal β-hexosaminidases (HexA/HexB).
Materials:
-
Purified human lysosomal β-hexosaminidase (HexA or HexB) or cell lysate containing the enzyme.
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) - Substrate
-
Assay Buffer: 0.1 M Citrate/Phosphate buffer, pH 4.5
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
-
96-well clear microplate
-
Spectrophotometer (405 nm)
Procedure:
-
Prepare a stock solution and serial dilutions of this compound as described for the OGA assay.
-
In a 96-well microplate, add 20 µL of the diluted this compound solutions and a no-inhibitor control.
-
Add 20 µL of the β-hexosaminidase enzyme solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of the pNP-GlcNAc substrate solution.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of the Stop Solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC_50_ and K_i_ values.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing the selectivity of this compound and the signaling context of OGA.
Caption: Experimental workflow for assessing this compound selectivity.
Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound.
Conclusion
The experimental data unequivocally demonstrate that this compound is a non-selective inhibitor, potently targeting both OGA and lysosomal β-hexosaminidases. Researchers using this compound to study O-GlcNAcylation should be aware of its off-target effects on lysosomal hexosaminidases, which could lead to complex cellular phenotypes. For studies requiring specific inhibition of OGA, the use of more selective, second-generation inhibitors is highly recommended. The provided experimental protocols offer a framework for researchers to independently verify the selectivity of this compound or to characterize novel inhibitors.
References
A Researcher's Guide to Validating (Z)-PUGNAc's Effects: Essential Control Experiments
(Z)-PUGNAc is a widely utilized inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc post-translational modifications from nuclear and cytoplasmic proteins. While a valuable tool, its utility in research is critically dependent on the implementation of rigorous control experiments to ensure that the observed effects are specifically due to the inhibition of OGA. This guide provides a comparative framework for designing and interpreting experiments with this compound, offering alternative tools and essential validation protocols for researchers in cell biology, pharmacology, and drug development.
Comparing OGA Inhibitors: this compound vs. Thiamet-G
A cornerstone of validating this compound's effects is to compare its performance with a more selective OGA inhibitor, such as Thiamet-G. Thiamet-G exhibits significantly higher selectivity for OGA over lysosomal hexosaminidases, making it a valuable tool to dissect OGA-specific effects.
| Inhibitor | Target(s) | Reported Ki for human OGA | Reported Ki for human lysosomal β-hexosaminidases | Reference |
| This compound | O-GlcNAcase, Lysosomal Hexosaminidases A and B | ~70 nM | ~36-46 nM | [1] |
| Thiamet-G | O-GlcNAcase | ~20-21 nM | >35,000-fold more selective for OGA | [2] |
Key Control Experiments for Validating this compound's Effects
To robustly validate the on-target effects of this compound, a combination of positive, negative, and comparative control experiments should be employed.
Biochemical Validation of OGA Inhibition
a) In Vitro O-GlcNAcase Activity Assay: The most direct method to confirm OGA inhibition is through an in vitro activity assay. This assay typically utilizes a chromogenic or fluorogenic substrate that is cleaved by OGA to produce a detectable signal.
Experimental Protocol:
-
Enzyme Source: Recombinant human OGA or cell lysates.
-
Substrate: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
-
Inhibitors: A dose-response curve of this compound and a comparator (e.g., Thiamet-G).
-
Procedure:
-
Incubate the enzyme with varying concentrations of the inhibitor.
-
Add the substrate to initiate the reaction.
-
Stop the reaction after a defined time.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
-
Data Analysis: Calculate IC50 values for each inhibitor.
b) Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement in a cellular context. The binding of an inhibitor to its target protein often increases the protein's thermal stability.
Cellular Validation of Increased O-GlcNAcylation
a) Global O-GlcNAc Western Blot: A hallmark of OGA inhibition is an increase in the global levels of O-GlcNAcylated proteins.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound, a selective inhibitor (Thiamet-G), and a vehicle control for a defined time course.
-
Lysate Preparation: Lyse cells in a buffer containing an OGA inhibitor (e.g., PUGNAc or Thiamet-G) to preserve the O-GlcNAc modification.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with an O-GlcNAc-specific antibody (e.g., RL2 or CTD110.6).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the changes in global O-GlcNAc levels relative to the control.
b) Immunoprecipitation of O-GlcNAcylated Proteins: To examine the O-GlcNAcylation of a specific protein of interest.
Experimental Protocol:
-
Cell Treatment and Lysis: As described above.
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody specific to the protein of interest.
-
Use protein A/G beads to pull down the antibody-protein complex.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate by SDS-PAGE.
-
Probe with an O-GlcNAc-specific antibody.
-
Negative Controls to Rule Out Off-Target Effects
b) Genetic Controls: The gold standard for validating the specificity of a pharmacological inhibitor is the use of genetic models.
-
OGA Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate OGA expression should phenocopy the effects observed with this compound if the effects are on-target.
-
Rescue Experiments: Re-expressing wild-type OGA in a knockout/knockdown background should reverse the phenotype, while re-expressing a catalytically inactive mutant should not.
Visualizing the O-GlcNAc Signaling Pathway and Experimental Workflows
Case Study: Investigating the Role of O-GlcNAcylation in Insulin Signaling
A common application of OGA inhibitors is to study the interplay between O-GlcNAcylation and phosphorylation in the insulin signaling pathway. It has been reported that increased O-GlcNAcylation can lead to insulin resistance, potentially by inhibiting the phosphorylation of key signaling proteins like Akt.
| Treatment | Global O-GlcNAc Levels | Akt Phosphorylation (Ser473) | Interpretation |
| Vehicle Control | Baseline | Normal insulin-stimulated increase | Baseline cellular response. |
| This compound | Increased | Reduced insulin-stimulated increase | Suggests OGA inhibition impairs insulin signaling. However, could be due to off-target effects.[3][4] |
| Thiamet-G | Increased | Normal or only slightly reduced insulin-stimulated increase | Indicates that selective OGA inhibition may not be the primary driver of insulin resistance observed with this compound.[5] |
| (E)-PUGNAc | No significant change | Normal insulin-stimulated increase | Demonstrates that the effects of this compound are not due to non-specific chemical properties. |
| OGA Knockdown | Increased | Variable, often context-dependent | Provides a genetic model to corroborate the findings from pharmacological inhibition. |
Some studies suggest that the insulin resistance observed with this compound treatment may not be solely due to OGA inhibition, as more selective inhibitors like Thiamet-G do not always replicate this effect.[5] This highlights the critical importance of using multiple, well-controlled experimental approaches to dissect the specific roles of O-GlcNAcylation.
Conclusion
This compound remains a valuable tool for elevating cellular O-GlcNAc levels. However, its lack of complete specificity necessitates a rigorous and multi-pronged approach to experimental design. By incorporating the control experiments outlined in this guide—including the use of more selective inhibitors like Thiamet-G, inactive isomers, and genetic models—researchers can confidently validate their findings and contribute to a more precise understanding of the multifaceted roles of O-GlcNAcylation in health and disease.
References
- 1. Development of a Novel [11C]CO-Labeled Positron Emission Tomography Radioligand [11C]BIO-1819578 for the Detection of O-GlcNAcase Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to OGA Inhibitors: Interpreting Comparative Data in Tauopathy Research
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key O-GlcNAcase (OGA) inhibitors, focusing on their application in neurodegenerative disease research, particularly tauopathies. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of critical biological pathways and experimental workflows to aid in the objective interpretation of comparative studies.
Introduction to OGA Inhibition
O-GlcNAcylation is a dynamic post-translational modification where an O-linked β-N-acetylglucosamine (O-GlcNAc) moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. In the context of tauopathies such as Alzheimer's disease, there is a reciprocal and inverse relationship between O-GlcNAcylation and the pathological hyperphosphorylation of the tau protein. Increased O-GlcNAcylation of tau has been shown to inhibit its aggregation into neurofibrillary tangles, a hallmark of these diseases. OGA inhibitors, therefore, represent a promising therapeutic strategy by increasing and sustaining tau O-GlcNAcylation, thereby reducing pathological tau formation.
Comparative Efficacy of Key OGA Inhibitors
A critical aspect of interpreting data from comparative studies is understanding the potency and cellular activity of different OGA inhibitors. The following table summarizes key quantitative data for widely studied and clinically relevant OGA inhibitors.
| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Cellular EC50 (nM) | Key Characteristics |
| Thiamet-G | Tool Compound | Human OGA | 20-21[1][2][3] | - | ~30 (PC-12 cells)[2][3] | Widely used in preclinical studies, potent and selective, but with moderate brain permeability.[1] |
| MK-8719 | Clinical Candidate | Human OGA | 7.9 | < 10 | < 100 | Brain-penetrant, has been evaluated in Phase I clinical trials. |
| ASN-90 (Egalognastat) | Clinical Candidate | Human OGA | - | 10.2 | - | Brain-penetrant and orally active, demonstrates efficacy in preclinical models of both tauopathies and synucleinopathies. |
| LY-3372689 (Ceperognastat) | Clinical Candidate | Human OGA | 1.8-2.4 | 1.97 | 0.1 ng/mL (in human PET study) | Highly potent, CNS-penetrant, and orally available inhibitor that has advanced to Phase 2 clinical trials. |
Key Experimental Protocols
Accurate interpretation of comparative data necessitates a thorough understanding of the methodologies used to generate it. Below are detailed protocols for key experiments frequently cited in OGA inhibitor studies.
In Vitro OGA Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of OGA in the presence of an inhibitor by measuring the fluorescence generated from a synthetic substrate.
Materials:
-
Recombinant human OGA enzyme
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide; MUG)
-
Assay Buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 1 mg/mL BSA, pH 7.0)
-
OGA Inhibitors (e.g., Thiamet-G, MK-8719, etc.)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the OGA inhibitor in the assay buffer.
-
In a 96-well black microplate, add the diluted inhibitors. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant human OGA enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate MUG to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 365 nm and emission at 445 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that an OGA inhibitor binds to its target (OGA) within a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cultured cells (e.g., HEK293T, SH-SY5Y)
-
OGA Inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., Triton X-100 based)
-
Antibodies: Primary antibody against OGA, secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the OGA inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against OGA. Following incubation with a secondary antibody, visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
In Vivo Efficacy Study in a Tauopathy Mouse Model (rTg4510)
This protocol outlines a typical study to assess the in vivo efficacy of an OGA inhibitor in the rTg4510 mouse model, which expresses a mutant form of human tau and develops age-dependent tau pathology.
Animal Model:
-
rTg4510 transgenic mice and wild-type littermates.
Drug Administration:
-
Administer the OGA inhibitor or vehicle to the mice via a suitable route (e.g., oral gavage, formulated in drinking water or diet). Dosing will depend on the inhibitor's pharmacokinetic properties (e.g., Thiamet-G at 500 mg/kg/day in the diet; MK-8719 at 100 mg/kg twice daily by oral gavage).[4]
-
Treatment duration can vary from weeks to months, depending on the study's objectives.
Behavioral Testing:
-
Conduct behavioral tests to assess cognitive function and motor deficits at baseline and at the end of the treatment period. Common tests include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term spatial working memory.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Biochemical Analysis:
-
Prepare brain homogenates to measure levels of total and phosphorylated tau by Western blot or ELISA.
-
Assess global O-GlcNAcylation levels to confirm target engagement.
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections using antibodies against phosphorylated tau (e.g., AT8, AT100) to quantify neurofibrillary tangles and neuropil threads.
-
Use stains like Gallyas silver stain to visualize mature tangles.
-
Assess neuronal loss using markers like NeuN.
-
Visualizing Key Concepts
To further aid in the interpretation of data, the following diagrams, generated using Graphviz, illustrate the central signaling pathway, a typical experimental workflow, and the logical relationship of OGA inhibition.
Caption: Mechanism of OGA Inhibition in Tauopathy.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: In Vivo Efficacy Study Workflow.
References
Safety Operating Guide
Personal protective equipment for handling (Z)-PUGNAc
(Z)-PUGNAc , a potent inhibitor of O-GlcNAcase, requires careful handling to ensure the safety of laboratory personnel.[1][2][3] This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal protocols to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin contact, eye exposure, and inhalation.[4] The recommended PPE includes:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4] |
| Skin Protection | Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | If dust or aerosols may be generated, use a NIOSH-approved respirator.[4] |
| Hand Hygiene | Wash hands thoroughly after handling the compound.[4][5] |
Hazard Identification and Safety Data
This compound presents several health hazards and is also toxic to aquatic life.[4][5] Understanding its properties is crucial for safe handling.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation (Single exposure, Category 3).[4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[5] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₉N₃O₇[1] |
| Molecular Weight | 353.3 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF (10 mg/ml).[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[1] Solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of this compound in a laboratory setting.
Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Avoid Dust Formation: Take measures to prevent the generation of dust when handling the solid form.[4]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4]
-
No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
Disposal Plan:
-
Waste Container: Dispose of this compound and any contaminated materials in a designated and approved hazardous waste container.[5]
-
Environmental Release: Avoid release to the environment due to its high toxicity to aquatic life.[5]
-
Local Regulations: Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow and Mechanism of Action
This compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[3] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins in cells. This modulation of protein glycosylation can impact various cellular signaling pathways.
Caption: Mechanism of this compound as an OGA inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
